molecular formula C94H149N33O30 B15544431 IP20-amide

IP20-amide

货号: B15544431
分子量: 2221.4 g/mol
InChI 键: LJSYSQLYDXEHMP-OCDBTFLZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

IP20-amide is a useful research compound. Its molecular formula is C94H149N33O30 and its molecular weight is 2221.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C94H149N33O30

分子量

2221.4 g/mol

IUPAC 名称

(3S)-4-amino-3-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C94H149N33O30/c1-11-42(3)70(125-86(152)59(31-50-19-14-13-15-20-50)119-85(151)62(36-68(138)139)118-75(141)44(5)111-82(148)58(32-51-24-26-53(132)27-25-51)121-91(157)73(49(10)131)127-87(153)69(96)47(8)129)89(155)113-45(6)76(142)123-63(40-128)78(144)108-38-65(134)115-55(22-17-29-106-93(100)101)81(147)126-72(48(9)130)88(154)109-39-66(135)114-54(21-16-28-105-92(98)99)79(145)116-56(23-18-30-107-94(102)103)80(146)120-61(34-64(95)133)83(149)112-46(7)77(143)124-71(43(4)12-2)90(156)122-60(33-52-37-104-41-110-52)84(150)117-57(74(97)140)35-67(136)137/h13-15,19-20,24-27,37,41-49,54-63,69-73,128-132H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,133)(H2,97,140)(H,104,110)(H,108,144)(H,109,154)(H,111,148)(H,112,149)(H,113,155)(H,114,135)(H,115,134)(H,116,145)(H,117,150)(H,118,141)(H,119,151)(H,120,146)(H,121,157)(H,122,156)(H,123,142)(H,124,143)(H,125,152)(H,126,147)(H,127,153)(H,136,137)(H,138,139)(H4,98,99,105)(H4,100,101,106)(H4,102,103,107)/t42-,43-,44-,45-,46-,47+,48+,49+,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1

InChI 键

LJSYSQLYDXEHMP-OCDBTFLZSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fatty Acid Amides as Signaling Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "IP20-amide" did not yield specific information on a molecule with that designation. Therefore, this guide provides a comprehensive overview of the mechanism of action for the broader class of fatty acid amides (FAAs), which are well-characterized signaling molecules. The principles and methodologies described herein are likely applicable to novel amide-based compounds.

Fatty acid amides are a class of bioactive lipids that play crucial roles in various physiological processes, acting as signaling molecules in the nervous, immune, and cardiovascular systems. Their mechanisms of action are complex, involving interactions with multiple receptor systems and enzymatic pathways. This guide provides a detailed exploration of their core signaling mechanisms, supported by experimental data and methodologies.

I. Biosynthesis and Degradation of Fatty Acid Amides

The biological activity of FAAs is tightly regulated by their synthesis and degradation. A primary example is the endocannabinoid anandamide (B1667382) (N-arachidonoylethanolamine or AEA).

Biosynthesis: The primary route for anandamide synthesis is a two-step enzymatic process.[1][2]

  • N-acyltransferase (NAT) catalyzes the transfer of an arachidonoyl group from a phospholipid (like phosphatidylcholine) to the head group of phosphatidylethanolamine (B1630911) (PE), forming N-arachidonoyl-phosphatidylethanolamine (NAPE).

  • NAPE-hydrolyzing phospholipase D (NAPE-PLD) then cleaves NAPE to produce anandamide.[2]

Alternative pathways for anandamide synthesis also exist, providing redundancy and tissue-specific regulation.[2]

Degradation: The primary enzyme responsible for the degradation of anandamide and other FAAs is Fatty Acid Amide Hydrolase (FAAH) .[2] FAAH is a serine hydrolase that breaks down anandamide into arachidonic acid and ethanolamine, terminating its signaling activity. Inhibition of FAAH is a key therapeutic strategy for enhancing endocannabinoid signaling.

Another important FAA, oleamide, is synthesized from oleoylglycine by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).

FAA_Signaling cluster_degradation Degradation Phospholipid Phospholipid NAPE NAPE Phospholipid->NAPE N-acyltransferase Anandamide Anandamide NAPE->Anandamide NAPE-PLD CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds to CB2_Receptor CB2 Receptor Anandamide->CB2_Receptor Binds to TRPV1_Receptor TRPV1 Receptor Anandamide->TRPV1_Receptor Activates Inactive_Metabolites Arachidonic Acid + Ethanolamine Anandamide->Inactive_Metabolites FAAH Neuronal_Modulation Neuronal Modulation CB1_Receptor->Neuronal_Modulation Leads to Immune_Response_Modulation Immune Modulation CB2_Receptor->Immune_Response_Modulation Leads to Pain_Sensation Pain Sensation TRPV1_Receptor->Pain_Sensation Leads to

Caption: General signaling pathway of the fatty acid amide, anandamide.

II. Molecular Targets and Mechanism of Action

Fatty acid amides exert their effects by interacting with a variety of molecular targets, most notably cannabinoid receptors.

Cannabinoid Receptors (CB1 and CB2): Anandamide is an agonist for both CB1 and CB2 receptors.

  • CB1 receptors are primarily expressed in the central nervous system and mediate the psychoactive effects of cannabinoids. They are involved in regulating mood, appetite, pain, and memory.

  • CB2 receptors are predominantly found in the peripheral nervous system and on immune cells, and are involved in modulating inflammation and immune responses.

Anandamide generally exhibits a higher affinity for CB1 receptors than for CB2 receptors.

Transient Receptor Potential Vanilloid 1 (TRPV1): Some fatty acid amides, including anandamide and oleamide, can also activate TRPV1 channels. TRPV1 is an ion channel involved in the detection and regulation of body temperature and in the sensation of pain.

Other Targets: Fatty acid amides have been shown to interact with other receptors and channels, including GPR55, peroxisome proliferator-activated receptors (PPARs), and voltage-gated sodium channels. Oleamide, for instance, can allosterically modulate GABA-A and 5-HT7 receptors.

The diverse range of molecular targets contributes to the wide spectrum of physiological effects attributed to fatty acid amides.

III. Quantitative Data on Receptor Binding

The binding affinity of fatty acid amides to their receptors is a key determinant of their potency and biological effects. The following table summarizes the reported binding affinities of anandamide for human CB1 and CB2 receptors.

LigandReceptorKi (nM)Cell LineRadioligandReference
AnandamideCB189CHO[3H]CP55940
AnandamideCB2371CHO[3H]CP55940

Ki (inhibition constant) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.

IV. Experimental Protocols

The study of fatty acid amide mechanisms relies on a variety of in vitro and in vivo experimental techniques.

1. Radioligand Binding Assay: This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of a test compound (e.g., a novel fatty acid amide) for CB1 or CB2 receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., from CHO cells).

    • A radiolabeled ligand with known affinity for the receptor (e.g., [3H]CP55940).

    • The unlabeled test compound at various concentrations.

    • Filtration apparatus and scintillation counter.

  • Protocol:

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the unbound radioligand by rapid filtration.

    • Quantify the amount of bound radioligand using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

2. FAAH Activity Assay: This assay measures the ability of a compound to inhibit the activity of the FAAH enzyme.

  • Objective: To determine the IC50 of a test compound for FAAH.

  • Materials:

    • Recombinant FAAH enzyme or tissue homogenate containing FAAH.

    • A fluorescent or radiolabeled FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

    • The test compound at various concentrations.

    • A microplate reader (fluorescence or scintillation).

  • Protocol:

    • Pre-incubate the FAAH enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the rate of product formation over time by measuring the change in fluorescence or radioactivity.

    • Calculate the percentage of FAAH inhibition for each concentration of the test compound.

    • Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of FAAH activity.

FAAH_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Test Compound (Varying Conc.) - Fluorescent Substrate Pre_incubation Pre-incubate FAAH with Test Compound Prepare_Reagents->Pre_incubation Reaction_Initiation Add Substrate to Initiate Reaction Pre_incubation->Reaction_Initiation Measure_Fluorescence Measure Fluorescence over Time Reaction_Initiation->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for a typical FAAH inhibition assay.

V. Therapeutic Potential and Future Directions

The modulation of fatty acid amide signaling holds significant therapeutic promise for a range of conditions. Inhibition of FAAH, for example, has been explored as a therapeutic strategy for pain, anxiety, and neurodegenerative diseases. By increasing the endogenous levels of anandamide, FAAH inhibitors can potentiate the beneficial effects of the endocannabinoid system while potentially avoiding the side effects associated with direct CB1 receptor agonists.

The discovery of new fatty acid amides and the continued elucidation of their complex signaling networks will undoubtedly open new avenues for drug development. A thorough understanding of their mechanism of action, guided by the principles and experimental approaches outlined in this guide, is essential for realizing their full therapeutic potential.

References

The Function of IP20-amide: A Technical Guide to a Potent Protein Kinase A Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IP20-amide is a synthetically modified peptide that acts as a highly potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA). It is the C-terminally amidated form of IP20, a 20-amino acid peptide derived from the active portion of the naturally occurring heat-stable protein kinase inhibitor (PKI). The amidation is a common modification in peptide-based drug development aimed at enhancing stability and therapeutic efficacy. This guide provides an in-depth overview of the function of this compound, its mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Function and Mechanism of Action

This compound functions as a competitive inhibitor of Protein Kinase A. Its mechanism of action is rooted in its ability to mimic a substrate of PKA, allowing it to bind with high affinity to the catalytic subunit of the enzyme. The amino acid sequence of IP20 contains a pseudosubstrate motif that is recognized and bound by the active site of the PKA catalytic subunit. However, unlike a true substrate, this compound cannot be phosphorylated, and its binding effectively blocks the active site, preventing the phosphorylation of legitimate PKA substrates.

The C-terminal amidation of the peptide, which replaces the terminal carboxyl group with an amide group, is a key modification. While the binding affinity of this compound to PKA is comparable to its non-amidated counterpart, the amidation is expected to increase the peptide's stability by making it more resistant to degradation by cellular carboxypeptidases. This enhanced stability can lead to a more sustained inhibitory effect in a biological system.

The PKA Signaling Pathway and Inhibition by this compound

The cAMP-dependent Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a multitude of cellular processes, including metabolism, gene expression, and cell proliferation. The pathway is initiated by the binding of extracellular signaling molecules, such as hormones, to G-protein coupled receptors (GPCRs) on the cell surface. This binding activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).

cAMP then acts as a second messenger, binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that leads to the dissociation of the catalytic subunits. The now active catalytic subunits are free to phosphorylate a wide array of downstream target proteins, thereby modulating their activity and eliciting a cellular response.

This compound exerts its inhibitory effect by directly targeting the free catalytic subunits of PKA. By binding to the active site of the catalytic subunit, this compound prevents the phosphorylation of PKA's downstream targets, effectively shutting down the signaling cascade.

Signaling Pathway Diagram

PKA_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Hormone Hormone GPCR GPCR Hormone->GPCR binds AC Adenylyl Cyclase GPCR->AC activates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunit) PKA_inactive->PKA_active releases pSubstrate Phosphorylated Substrate PKA_active->pSubstrate phosphorylates Substrate Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response IP20_amide This compound IP20_amide->PKA_active inhibits

Caption: The PKA signaling pathway and its inhibition by this compound.

Quantitative Data

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

InhibitorTargetKi (Inhibition Constant)Amino Acid Sequence
This compound Protein Kinase A (PKA)2.3 nM[1]Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2[1]

Experimental Protocols

The characterization of PKA inhibitors like this compound typically involves in vitro assays to determine their binding affinity and inhibitory activity. Below are detailed methodologies for two key experiments.

PKA Kinase Inhibition Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a PKA substrate.

Materials:

  • Purified, active PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • This compound at various concentrations

  • [γ-³²P]ATP or a fluorescently labeled ATP analog

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or fluorescence plate reader

Methodology:

  • Prepare a series of dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube or a well of a microplate, combine the PKA catalytic subunit, the PKA substrate peptide, and a specific concentration of this compound.

  • Initiate the kinase reaction by adding [γ-³²P]ATP or the fluorescently labeled ATP analog.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by adding a stop solution (e.g., a high concentration of EDTA or a denaturing agent).

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter. If using a fluorescent ATP analog and a suitable substrate, the phosphorylation can be detected by a change in fluorescence.

  • Plot the percentage of PKA activity against the concentration of this compound to determine the IC50 value, which can then be used to calculate the Ki.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay directly measures the binding of a fluorescently labeled this compound to the PKA catalytic subunit.

Materials:

  • Purified PKA catalytic subunit

  • Fluorescently labeled this compound (e.g., with fluorescein)

  • Binding buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-volume microplates

  • Fluorescence polarization plate reader

Methodology:

  • Prepare a constant concentration of the fluorescently labeled this compound in the binding buffer.

  • Prepare a series of dilutions of the PKA catalytic subunit in the binding buffer.

  • In the wells of a black microplate, add the fluorescently labeled this compound to each dilution of the PKA catalytic subunit.

  • Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).

  • Measure the fluorescence polarization of each well using a plate reader equipped with appropriate filters.

  • As the concentration of the PKA catalytic subunit increases, more of the fluorescently labeled this compound will be bound, resulting in a slower tumbling rate and an increase in fluorescence polarization.

  • Plot the change in fluorescence polarization against the concentration of the PKA catalytic subunit.

  • Fit the data to a binding curve to determine the dissociation constant (Kd), which is a measure of binding affinity.

Experimental Workflow Diagram

experimental_workflow cluster_inhibition PKA Kinase Inhibition Assay cluster_binding Fluorescence Polarization Assay I1 Prepare this compound dilutions I2 Combine PKA, substrate, and this compound I1->I2 I3 Initiate reaction with labeled ATP I2->I3 I4 Incubate I3->I4 I5 Stop reaction I4->I5 I6 Separate substrate from free ATP I5->I6 I7 Quantify substrate phosphorylation I6->I7 I8 Determine IC50 and Ki I7->I8 B1 Prepare fluorescent this compound B3 Combine fluorescent this compound and PKA B1->B3 B2 Prepare PKA dilutions B2->B3 B4 Incubate to equilibrium B3->B4 B5 Measure fluorescence polarization B4->B5 B6 Determine Kd B5->B6

Caption: Workflow for characterizing this compound's inhibitory activity and binding affinity.

Conclusion

This compound is a valuable tool for researchers studying PKA-mediated signaling pathways. Its high potency and specificity, likely coupled with enhanced stability due to C-terminal amidation, make it a robust inhibitor for both in vitro and potentially in vivo applications. The detailed understanding of its function and the availability of well-defined experimental protocols for its characterization are essential for its effective use in basic research and for the development of novel therapeutic agents targeting the PKA signaling cascade.

References

The Enigmatic IP20-Amide Peptide: A Technical Guide to Its Discovery, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the specific peptide designated "IP20-amide" is not described in publicly available scientific literature. This suggests it may be a novel, proprietary, or internally coded compound within a research and development program. This guide, therefore, utilizes the well-characterized C-terminally amidated neuropeptide, Neuropeptide FF (NPFF) , as a representative model to provide a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies and principles described herein are directly applicable to the study of novel amide peptides like this compound.

Introduction to Amide Peptides

Peptides with a C-terminal amide group are a significant class of signaling molecules with diverse physiological roles. The C-terminal amidation is a post-translational modification crucial for the biological activity and stability of many peptide hormones and neurotransmitters. The RF-amide peptides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, are a prominent family within this class, involved in a wide array of functions from pain modulation to reproductive regulation. This guide will focus on Neuropeptide FF (NPFF), a key member of the RF-amide family, to illustrate the processes of discovery, structural characterization, and functional analysis relevant to a peptide like this compound.

Discovery and Structure of Neuropeptide FF

Neuropeptide FF (NPFF) was first isolated from bovine brain and is recognized as a pain-modulating peptide with anti-opioid activities.[1] In humans, NPFF is derived from the NPFF gene, which also encodes for Neuropeptide AF (NPAF).[1]

Structure: The primary amino acid sequence of human Neuropeptide FF is:

Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH₂ [2]

This octapeptide features a C-terminal Phenylalanine that is amidated. This amidation is critical for its receptor binding and biological function.

Data Presentation: Receptor Binding and Functional Potency of NPFF

Quantitative analysis of the interaction between NPFF and its receptors is fundamental to understanding its pharmacology. NPFF primarily interacts with two G protein-coupled receptors (GPCRs): Neuropeptide FF Receptor 1 (NPFFR1 or GPR147) and Neuropeptide FF Receptor 2 (NPFFR2 or GPR74).[3][4]

LigandReceptorAssay TypeRadiolabelKd (nM)Ki (nM)Cell LineReference
NPFFhNPFFR1Radioligand Binding[125I]YNPFF1.132.82CHO
NPFFhNPFFR2Radioligand Binding[125I]YNPFF0.370.21CHO
Human NPAFhNPFFR2Radioligand Binding[125I]-EYF0.22CHO

Table 1: Receptor Binding Affinities of NPFF and Related Peptides. This table summarizes the equilibrium dissociation constants (Kd) and inhibitory constants (Ki) of NPFF and the related peptide NPAF for human NPFF receptors.

LigandReceptorFunctional AssayEC50 (nM)Cell LineReference
Human NPAFhNPFFRAequorin Assay0.70 ± 0.10CHO
SQA-NPFFhNPFFRAequorin Assay0.83 ± 0.09CHO
NPFFhNPFFRAequorin Assay5.17 ± 0.58CHO

Table 2: Functional Potency of NPFF and its Analogs. This table presents the half-maximal effective concentrations (EC50) for NPFF and its analogs in a functional assay, indicating their potency in activating the NPFF receptor.

Signaling Pathways of Neuropeptide FF

NPFF receptors are primarily coupled to inhibitory G proteins (Gαi/o). Upon ligand binding, the activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is the canonical signaling pathway for NPFF. However, there is also evidence for NPFF receptors coupling to other G proteins, such as Gαs, which would stimulate adenylyl cyclase, and Gαq, which would activate the phospholipase C (PLC) pathway. Furthermore, NPFF has been shown to stimulate the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways.

NPFF_Signaling_Pathway cluster_membrane Cell Membrane NPFFR NPFFR1 / NPFFR2 (GPCR) G_protein Gαi/o NPFFR->G_protein Activates ERK ERK NPFFR->ERK Activates NFkB NF-κB NPFFR->NFkB Activates NPFF Neuropeptide FF NPFF->NPFFR Binds AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Pain) PKA->Cellular_Response Phosphorylates targets ERK->Cellular_Response Regulates gene expression NFkB->Cellular_Response Regulates gene expression

Figure 1. Simplified signaling pathway of Neuropeptide FF.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of novel peptides. The following are representative protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a C-terminally amidated peptide like NPFF using Fmoc chemistry.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Amino Acid (HBTU/DIEA in DMF) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection, Wash, and Coupling for each amino acid Wash2->Repeat Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Wash3 Wash with DMF and DCM Deprotection2->Wash3 Cleavage Cleavage from Resin and Side-Chain Deprotection (TFA cocktail) Wash3->Cleavage Precipitation Precipitate in cold ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification Analysis Characterize by Mass Spectrometry Purification->Analysis

Figure 2. Workflow for Solid-Phase Peptide Synthesis.

Methodology:

  • Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin's linker.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling: Activate the first C-terminal Fmoc-protected amino acid (e.g., Fmoc-Phe-OH) with a coupling reagent such as HBTU in the presence of a base like DIEA in DMF. Add this solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After coupling the last amino acid, remove the final Fmoc group.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the TFA solution to cold diethyl ether.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a non-radiolabeled peptide for its receptor by measuring its ability to compete with a known radioligand.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., CHO cells expressing NPFFR1).

  • Assay Setup: In a 96-well plate, add increasing concentrations of the unlabeled test peptide (e.g., NPFF).

  • Radioligand Addition: Add a fixed, low concentration of a suitable radioligand (e.g., [125I]-labeled NPFF analog) to all wells.

  • Incubation: Add the prepared cell membranes to each well and incubate at a specific temperature for a defined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of a peptide to activate a Gαi/o-coupled receptor by quantifying the resulting decrease in intracellular cAMP levels.

Methodology:

  • Cell Culture: Plate cells expressing the receptor of interest in a 96-well plate.

  • Agonist Stimulation: Treat the cells with various concentrations of the test peptide.

  • Adenylyl Cyclase Activation: Add a known adenylyl cyclase activator, such as forskolin, to all wells (except for the basal control) to stimulate cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP production.

Functional_Assay_Workflow Start Plate cells expressing receptor Stimulation Add test peptide (agonist) Start->Stimulation Forskolin Add Forskolin to stimulate cAMP Stimulation->Forskolin Lysis Lyse cells Forskolin->Lysis Detection Measure cAMP levels (e.g., HTRF) Lysis->Detection Analysis Analyze data and determine EC50 Detection->Analysis

Figure 3. Workflow for a functional cAMP assay.

Conclusion

While the specific identity of "this compound" remains elusive in the public domain, the principles and methodologies for the discovery, characterization, and functional analysis of amidated peptides are well-established. By using Neuropeptide FF as a representative example, this guide has provided a detailed framework for researchers and drug development professionals. The synthesis, binding, and functional assay protocols, along with an understanding of the potential signaling pathways, offer a robust starting point for the investigation of any novel amide peptide, including the enigmatic this compound. As research progresses, it is anticipated that the specific details of this compound will emerge, allowing for its precise placement within the landscape of peptide therapeutics.

References

An In-Depth Technical Guide to the Inhibition of Protein Kinase A by IP20-Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles governing the inhibition of cAMP-dependent Protein Kinase (PKA) by the synthetic peptide IP20-amide. It details the mechanism of action, quantitative binding parameters, and the experimental protocols required to characterize this interaction.

Introduction to PKA and the Inhibitor this compound

Protein Kinase A (PKA) is a crucial serine/threonine kinase that acts as a key effector of the second messenger cyclic AMP (cAMP).[1] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released in their active form to phosphorylate a multitude of downstream protein substrates, thereby regulating a wide array of cellular processes including metabolism, gene transcription, and cell cycle progression.

This compound, also known as PKI(5-24)amide, is a 20-residue synthetic peptide derived from the endogenous heat-stable protein kinase inhibitor (PKI).[2][3] It represents the minimal sequence required for potent and specific inhibition of the PKA catalytic subunit.[4][5] The amino acid sequence of this compound is Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2.

Mechanism of PKA Inhibition by this compound

This compound functions as a competitive inhibitor of the PKA catalytic subunit by acting as a pseudosubstrate. It effectively mimics a substrate protein by binding to the active site of the enzyme, but it lacks a phosphorylatable serine or threonine residue. This high-affinity binding physically occludes the active site, preventing the phosphorylation of genuine substrates.

The binding of this compound to the PKA catalytic subunit is a two-site interaction. The C-terminal region of the peptide, containing a consensus recognition sequence, docks into the active site cleft. Concurrently, the N-terminal portion forms an amphipathic helix that binds to a hydrophobic pocket on the surface of the kinase, significantly enhancing the binding affinity.

Below is a diagram illustrating the mechanism of PKA inhibition by this compound.

cluster_0 Active PKA Catalytic Subunit cluster_1 This compound cluster_2 Inhibited Complex PKA_C PKA-C ActiveSite Active Site PKA_IP20_Complex PKA-C : this compound (Inactive) PKA_C->PKA_IP20_Complex Binding IP20 This compound Pseudosubstrate Pseudosubstrate Region IP20->PKA_IP20_Complex PKA_Signaling_Pathway GPCR GPCR G_Protein G Protein (Gs) GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to R subunits PKA_active Active PKA-C PKA_inactive->PKA_active Releases Substrates Protein Substrates PKA_active->Substrates Phosphorylates Inhibited_PKA Inhibited PKA-C PKA_active->Inhibited_PKA Inhibited by PKA_C_nuc PKA-C PKA_active->PKA_C_nuc Translocates to Phospho_Substrates Phosphorylated Substrates Substrates->Phospho_Substrates IP20 This compound IP20->Inhibited_PKA Nucleus Nucleus CREB CREB PKA_C_nuc->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Experimental_Workflow Start Start Purify_PKA Purify Recombinant PKA Catalytic Subunit Start->Purify_PKA Synthesize_IP20 Synthesize/Obtain This compound Start->Synthesize_IP20 Kinase_Assay PKA Kinase Activity Assay (IC50 Determination) Purify_PKA->Kinase_Assay Synthesize_IP20->Kinase_Assay SPR Surface Plasmon Resonance (Kinetic Analysis: ka, kd, Kd) Kinase_Assay->SPR ITC Isothermal Titration Calorimetry (Thermodynamic Analysis: Kd, ΔH, ΔS, n) SPR->ITC Data_Analysis Data Analysis and Interpretation ITC->Data_Analysis End End Data_Analysis->End

References

IP20-Amide: A Potent Inhibitor of Protein Kinase A for Cellular Process Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IP20-amide, also known as PKI(5-24)-amide, is a synthetic 20-residue peptide that serves as a highly potent and specific inhibitor of cAMP-dependent protein kinase A (PKA). Derived from the endogenous heat-stable protein kinase inhibitor (PKI), this compound mimics the pseudosubstrate region of PKI, binding to the catalytic subunit of PKA with high affinity and preventing the phosphorylation of its downstream targets. This characteristic makes this compound an invaluable tool for elucidating the diverse roles of the PKA signaling pathway in a multitude of cellular processes. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory properties, detailed experimental protocols for its use, and visualizations of the signaling pathways it modulates.

Core Properties and Mechanism of Action

This compound is a 20-amino acid peptide that corresponds to the active inhibitory region of the heat-stable protein kinase inhibitor.[1] Its primary function is the potent and specific inhibition of the catalytic subunit of PKA.[1]

Mechanism of Inhibition:

The PKA holoenzyme is a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. Upon binding of cyclic adenosine (B11128) monophosphate (cAMP) to the regulatory subunits, the catalytic subunits are released in their active form. Activated PKA-C then phosphorylates serine and threonine residues on a wide array of substrate proteins, thereby regulating numerous cellular functions.

This compound acts as a competitive inhibitor by binding directly to the active site of the PKA catalytic subunit. It contains a pseudosubstrate sequence that mimics a PKA substrate but lacks the phosphorylatable serine or threonine residue. This high-affinity interaction effectively blocks the access of genuine substrates to the catalytic site, thus inhibiting PKA-mediated phosphorylation events.

Quantitative Data

The inhibitory potency of this compound against PKA has been quantified through various biochemical assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters that define its efficacy.

ParameterValueTarget EnzymeNotes
Ki 2.3 nMcAMP-dependent Protein Kinase (PKA)The inhibition constant (Ki) reflects the intrinsic binding affinity of the inhibitor to the enzyme.[1]
IC50 22 nMcAMP-dependent Protein Kinase (PKA)The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme activity by 50% under specific assay conditions.[2]
IC50 15-190 µMcGMP-dependent Protein Kinase (PKG)Demonstrates significantly lower potency against the cGMP-dependent protein kinase, highlighting its selectivity for PKA.[3]

Signaling Pathway

This compound directly targets the central node of the PKA signaling pathway. By inhibiting the PKA catalytic subunit, it effectively blocks all downstream signaling events mediated by this kinase.

PKA_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones, Neurotransmitters) gpcr G-Protein Coupled Receptor (GPCR) extracellular_signal->gpcr g_protein G Protein (Gs) gpcr->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp Adenylyl Cyclase pka_holoenzyme Inactive PKA Holoenzyme (R2C2) camp->pka_holoenzyme pka_c Active PKA Catalytic Subunit (C) pka_holoenzyme->pka_c Dissociation substrates Substrate Proteins pka_c->substrates Phosphorylation ip20 This compound ip20->pka_c Inhibition p_substrates Phosphorylated Substrates substrates->p_substrates cellular_response Cellular Response (e.g., Gene Expression, Metabolism, Cell Growth) p_substrates->cellular_response

Figure 1: PKA signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to investigate its role in cellular processes.

Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • HCTU (O-(1H-6-chloro-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-diisopropylethylamine (DIEA)

  • Piperidine (B6355638)

  • N-methyl-2-pyrrolidinone (NMP)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in NMP in the synthesis vessel for 1 hour.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in NMP for 20 minutes. Wash the resin thoroughly with NMP and DCM.

  • Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin substitution) in NMP. b. Add HCTU (3.9 equivalents) and DIEA (8 equivalents) to the amino acid solution and pre-activate for 2 minutes. c. Add the activated amino acid solution to the resin and shake for 1-2 hours. d. Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups. c. Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding cold diethyl ether. b. Centrifuge to pellet the peptide, wash with cold ether, and air dry. c. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). d. Confirm the identity and purity of the synthesized this compound by mass spectrometry and analytical HPLC.

Peptide_Synthesis_Workflow start Start with Rink Amide Resin swell Swell Resin in NMP start->swell deprotect1 Fmoc Deprotection (20% Piperidine/NMP) swell->deprotect1 couple Couple Fmoc-Amino Acid (HCTU/DIEA in NMP) deprotect1->couple wash1 Wash with NMP/DCM couple->wash1 kaiser Kaiser Test wash1->kaiser repeat Repeat for all Amino Acids kaiser->repeat Positive deprotect2 Final Fmoc Deprotection kaiser->deprotect2 Negative repeat->deprotect1 cleave Cleavage from Resin (TFA/TIS/H2O) deprotect2->cleave precipitate Precipitate with Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end Pure this compound purify->end

Figure 2: Workflow for the solid-phase synthesis of this compound.
In Vitro PKA Kinase Activity Assay

This protocol describes how to measure the inhibitory effect of this compound on PKA activity using a colorimetric ELISA-based assay.[5]

Materials:

  • PKA substrate-coated microtiter plate

  • Recombinant active PKA enzyme

  • This compound

  • ATP solution

  • Kinase assay buffer

  • Phospho-specific substrate antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1M HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the active PKA enzyme, this compound (at various concentrations), and ATP in kinase assay buffer.

  • Inhibitor Incubation: Add 25 µL of diluted PKA enzyme to each well of the substrate-coated plate. Add 25 µL of different concentrations of this compound or vehicle control to the respective wells. Incubate for 10 minutes at 30°C.

  • Initiate Kinase Reaction: Add 50 µL of ATP solution to each well to start the phosphorylation reaction. Incubate for 30-60 minutes at 30°C.

  • Stop Reaction and Wash: Stop the reaction by aspirating the contents of the wells. Wash the wells three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted phospho-specific substrate antibody to each well and incubate for 1 hour at room temperature.

  • Wash: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Wash: Wash the wells three times with wash buffer.

  • Color Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction and Read: Add 100 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the this compound concentration to determine the IC50 value.

Cell Viability/Proliferation Assay

This protocol details a method to assess the effect of this compound on the viability and proliferation of cancer cells, for example, in MDA-MB-231 human breast cancer cells, using a colorimetric MTT assay.

Materials:

  • MDA-MB-231 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (cell-permeable version if available, or introduced via transfection/electroporation)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound dissolved in culture medium. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) of PKA Catalytic Subunit

This protocol describes the co-immunoprecipitation of the PKA catalytic subunit to study its interaction with other proteins, using this compound as a tool to potentially modulate these interactions.[6]

Materials:

  • Cells or tissue expressing the protein of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the PKA catalytic subunit

  • Protein A/G magnetic beads

  • This compound

  • Wash buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Lysis: Lyse the cells or tissue in ice-cold lysis buffer.

  • Lysate Pre-clearing: Centrifuge the lysate to pellet cellular debris. Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: a. Incubate the pre-cleared lysate with the anti-PKA catalytic subunit antibody for 2-4 hours or overnight at 4°C with gentle rotation. b. (Optional) In a parallel experiment, pre-incubate the lysate with this compound before adding the antibody to assess if the inhibitor affects protein-protein interactions. c. Add protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with wash buffer.

  • Elution: Elute the immunoprecipitated proteins by resuspending the beads in elution buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against the PKA catalytic subunit and the suspected interacting protein(s).

CoIP_Workflow start Start with Cell Lysate preclear Pre-clear with Protein A/G Beads start->preclear ip Immunoprecipitate with anti-PKA-C Antibody preclear->ip ip_ip20 Immunoprecipitate with anti-PKA-C Antibody + this compound (optional) preclear->ip_ip20 capture Capture with Protein A/G Beads ip->capture ip_ip20->capture wash Wash Beads capture->wash elute Elute Proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze end Identify Interacting Proteins analyze->end

Figure 3: Co-Immunoprecipitation workflow to study PKA-C interactions.

Conclusion

This compound is a powerful and selective tool for the investigation of PKA-mediated cellular signaling. Its high affinity and specificity for the PKA catalytic subunit allow for the precise dissection of this crucial pathway's involvement in a wide range of biological phenomena. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cellular regulation and the development of novel therapeutic strategies.

References

Unveiling the Potential of IP20-amide: A Technical Guide to a Potent PKA Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing IP20-amide, a potent and specific inhibitor of cAMP-dependent protein kinase (PKA). This compound, also known as PKI (5-24),amide, is a valuable tool for dissecting the intricate roles of PKA in a multitude of cellular signaling pathways. This document provides a detailed overview of its mechanism of action, experimental protocols for its application, and quantitative data to facilitate its integration into research and drug discovery workflows.

Core Mechanism of Action: Competitive Inhibition of PKA

This compound is a 20-residue peptide derived from the heat-stable protein kinase inhibitor (PKI).[1] Its primary mechanism of action is the potent and specific competitive inhibition of the catalytic subunit of PKA.[2] The peptide contains a pseudosubstrate sequence that mimics the PKA phosphorylation site, allowing it to bind with high affinity to the active site of the PKA catalytic subunit, thereby preventing the phosphorylation of its natural substrates.[2]

Signaling Pathway of PKA Inhibition by this compound

The following diagram illustrates the molecular interactions involved in the inhibition of PKA by this compound.

PKA_Inhibition cluster_activation PKA Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects cAMP cAMP PKA_Holoenzyme PKA Holoenzyme (Inactive) cAMP->PKA_Holoenzyme Binds R_Subunits Regulatory Subunits PKA_Holoenzyme->R_Subunits Releases C_Subunits_Active Catalytic Subunits (Active) PKA_Holoenzyme->C_Subunits_Active Inactive_Complex PKA-C + this compound (Inactive Complex) C_Subunits_Active->Inactive_Complex Substrate Substrate Protein C_Subunits_Active->Substrate Phosphorylates IP20_amide This compound IP20_amide->C_Subunits_Active Binds (Competitive) Inactive_Complex->Substrate Phosphorylation Blocked Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response

Figure 1: PKA Inhibition by this compound.

Quantitative Data on this compound and Related Peptides

The following tables summarize key quantitative parameters for this compound and other commonly used PKI-derived peptides, providing a basis for experimental design and comparison.

PeptideKi (nM)IC50 (nM)Reference
This compound (PKI 5-24) 2.322[1][2]
PKI (6-22) amide7.48.4[2]
PKI (14-24) amide340380[2]

Table 1: Inhibitory Constants of PKI-derived Peptides against PKA. This table provides the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound and two other related peptides. Lower values indicate higher potency.

ParameterValueReference
Binding Affinity (Kd) of FAM-IP20 to PKA Catalytic Subunit 4.4 nM[3]

Table 2: Binding Affinity of Fluorescently Labeled this compound. This table shows the dissociation constant (Kd) for a fluorescein-labeled version of this compound, useful for developing binding assays.

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a starting point and may require optimization for specific cell types and experimental conditions.

Experimental Workflow: PKA Kinase Activity Assay

The following diagram outlines the general workflow for an in vitro PKA kinase activity assay using this compound as an inhibitor.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - PKA Enzyme - Kinase Buffer - ATP (with [γ-32P]ATP) - PKA Substrate (e.g., Kemptide) - this compound (various conc.) start->reagents setup Set up reaction tubes: - Control (No Inhibitor) - Vehicle Control - this compound dilutions reagents->setup preincubation Pre-incubate PKA with This compound or vehicle setup->preincubation initiate Initiate reaction by adding ATP/Substrate mix preincubation->initiate incubation Incubate at 30°C initiate->incubation stop Stop reaction (e.g., spotting on phosphocellulose paper) incubation->stop wash Wash to remove unincorporated [γ-32P]ATP stop->wash measure Measure radioactivity (Scintillation counting) wash->measure analyze Analyze data and determine IC50 measure->analyze end End analyze->end

Figure 2: PKA Kinase Activity Assay Workflow.

Detailed Protocol: In Vitro PKA Kinase Activity Assay

This protocol describes a method to determine the IC50 of this compound for PKA using a radioisotope-based filter binding assay.[4]

Materials:

  • Purified PKA catalytic subunit

  • This compound

  • PKA substrate peptide (e.g., Kemptide)

  • Kinase Assay Buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM dithiothreitol)

  • ATP solution (containing [γ-³²P]ATP)

  • Phosphocellulose paper (e.g., Whatman P81)

  • 20% Orthophosphoric acid

  • Scintillation counter and vials

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix of ATP containing [γ-³²P]ATP and the PKA substrate peptide in kinase assay buffer.

  • Reaction Setup: In microcentrifuge tubes, add the desired amount of purified PKA enzyme and the corresponding dilution of this compound or vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the ATP/substrate master mix to each tube. The final reaction volume is typically 25-50 µL.

  • Incubation: Incubate the reactions at 30°C for 20 minutes.

  • Stop Reaction: Stop the reaction by spotting an aliquot of each reaction mixture onto a labeled piece of phosphocellulose paper.

  • Washing: Immediately immerse the phosphocellulose papers in a beaker of 20% orthophosphoric acid. Wash three times for 5 minutes each with gentle agitation to remove unincorporated [γ-³²P]ATP.

  • Measurement: Place the washed papers into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PKA activity for each this compound concentration relative to the control (no inhibitor). Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Western Blot Analysis of PKA Substrate Phosphorylation

The following diagram illustrates the workflow for assessing the effect of this compound on the phosphorylation of a PKA substrate in cultured cells.

Western_Blot_Workflow start Start cell_culture Culture cells to desired confluency start->cell_culture serum_starve Serum starve cells (optional, to reduce basal signaling) cell_culture->serum_starve pretreat Pre-treat cells with This compound or vehicle serum_starve->pretreat stimulate Stimulate cells with PKA activator (e.g., Forskolin) pretreat->stimulate lyse Lyse cells in RIPA buffer with inhibitors stimulate->lyse quantify Quantify protein concentration (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibodies (anti-phospho-substrate & anti-total-substrate) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with ECL and image chemiluminescence secondary_ab->detect analyze Analyze band intensities detect->analyze end End analyze->end

Figure 3: Western Blot Workflow for PKA Activity.

Detailed Protocol: Western Blot for Phospho-CREB

This protocol describes how to assess the effect of this compound on the forskolin-induced phosphorylation of CREB at Serine 133, a well-known PKA substrate.[4][5]

Materials:

  • Cultured cells (e.g., HEK293 or neuronal cells)

  • Myristoylated this compound (for cell permeability)

  • Forskolin (B1673556)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Optional: Serum starve cells for 4-6 hours to reduce basal PKA activity.

    • Pre-treat cells with varying concentrations of myristoylated this compound (or a vehicle control) for 1-4 hours.

    • Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to activate PKA.

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.

    • Quantify the band intensities for phospho-CREB and total CREB. Normalize the phospho-CREB signal to the total CREB signal to determine the relative level of phosphorylation.

Conclusion

This compound is an indispensable tool for researchers investigating the physiological and pathological roles of PKA. Its high potency and specificity make it a superior choice for inhibiting PKA activity in a variety of experimental contexts. By providing detailed mechanistic insights, quantitative data, and robust experimental protocols, this guide aims to empower researchers to effectively utilize this compound in their pursuit of scientific discovery and the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays Using the IP20-Amide Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them prominent targets for drug discovery, particularly in oncology and immunology.[1] In vitro kinase assays are fundamental tools for identifying and characterizing kinase inhibitors.[2] This document provides detailed protocols and application notes for an in vitro kinase assay utilizing the IP20-amide peptide, a high-affinity probe for Protein Kinase A (PKA).

This compound is a 20-residue synthetic peptide (Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2) derived from the heat-stable protein kinase inhibitor (PKI).[3] It is a highly potent and specific inhibitor of the cAMP-dependent Protein Kinase A (PKA), binding to the catalytic subunit with a dissociation constant (Ki) of 2.3 nM.[3] When fluorescently labeled, this compound serves as an excellent probe in fluorescence polarization (FP) based assays to monitor the interaction with the PKA catalytic subunit. This competitive binding assay allows for the screening and characterization of compounds that inhibit PKA activity.

Principle of the Assay

The in vitro kinase assay described here is a competitive fluorescence polarization (FP) assay. The fundamental principle relies on the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.

  • Fluorescent Probe: A fluorescently labeled this compound peptide (e.g., FAM-IP20) serves as the probe. In its free, unbound state in solution, the small peptide tumbles rapidly, and when excited with polarized light, the emitted light is largely depolarized.

  • Binding to PKA: When the fluorescent this compound binds to the much larger PKA catalytic subunit, its rotational motion is significantly slowed. This results in a higher degree of polarization of the emitted light.

  • Competitive Inhibition: In the presence of a compound that inhibits the PKA-IP20 interaction (e.g., by binding to the active site of PKA), the fluorescent this compound is displaced and remains in its free, rapidly tumbling state. This leads to a decrease in the fluorescence polarization signal.

The magnitude of the change in fluorescence polarization is directly proportional to the extent of displacement of the fluorescent probe, and thus can be used to determine the potency of inhibitory compounds.

Signaling Pathway

The this compound probe is a specific tool for studying the Protein Kinase A (PKA) signaling pathway. PKA is a key downstream effector of G-protein coupled receptors (GPCRs) that signal through cyclic AMP (cAMP).

PKA_Signaling_Pathway Ligand Ligand (e.g., Hormones, Neurotransmitters) GPCR GPCR Ligand->GPCR G_Protein G Protein (Gs) GPCR->G_Protein activates AC Adenylyl Cyclase (AC) G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to R subunits PKA_active Active PKA (C subunits) PKA_inactive->PKA_active releases Substrates Substrate Proteins PKA_active->Substrates phosphorylates pSubstrates Phosphorylated Substrates Cellular_Response Cellular Response pSubstrates->Cellular_Response leads to IP20 This compound (Inhibitor) IP20->PKA_active inhibits

Caption: The PKA signaling pathway and the inhibitory action of this compound.

Data Presentation

The this compound based fluorescence polarization assay can be used to quantify the inhibitory potency of various compounds against PKA. The results are typically expressed as IC50 values, which represent the concentration of an inhibitor required to displace 50% of the fluorescent probe.

CompoundKinase Target(s)IC50 (nM)Assay TypeReference
This compound PKA2.3 (Ki)Radiometric[3]
Staurosporine Pan-kinase inhibitor7Not specified[4]
Staurosporine PKA11Fluorescence Polarization[5]
H-89 PKA, other basophilic kinases40FRET[1]

Experimental Protocols

Materials and Reagents
  • PKA Catalytic Subunit: Recombinant, purified.

  • Fluorescently Labeled this compound: (e.g., 5-Carboxyfluorescein-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Test Compounds: Known PKA inhibitors (e.g., H-89, Staurosporine) and unknown test compounds, typically dissolved in DMSO.

  • Microplates: Black, low-binding, 384-well microplates are recommended for fluorescence polarization assays.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Workflow

Experimental_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, PKA, FAM-IP20, Compounds) Start->Prep_Reagents Dispense_Compounds Dispense Test Compounds and Controls into Plate Prep_Reagents->Dispense_Compounds Add_PKA Add PKA Catalytic Subunit Dispense_Compounds->Add_PKA Incubate1 Incubate (e.g., 15 min at RT) to allow compound binding Add_PKA->Incubate1 Add_Probe Add Fluorescent this compound Probe Incubate1->Add_Probe Incubate2 Incubate (e.g., 30 min at RT) to reach binding equilibrium Add_Probe->Incubate2 Read_FP Measure Fluorescence Polarization Incubate2->Read_FP Analyze_Data Analyze Data (Calculate % Inhibition and IC50) Read_FP->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound in vitro kinase assay.

Detailed Steps:
  • Reagent Preparation:

    • Prepare the Assay Buffer and store it at 4°C.

    • Dilute the PKA catalytic subunit and fluorescently labeled this compound to the desired working concentrations in Assay Buffer. The optimal concentrations should be determined empirically through titration experiments, but a starting point could be 1-5 nM PKA and 1 nM fluorescent this compound.

    • Prepare serial dilutions of the test compounds and known inhibitors in 100% DMSO. Then, dilute these further in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid interference.

  • Assay Procedure (384-well plate format):

    • Compound Addition: Add 1 µL of the diluted test compounds or controls (e.g., DMSO for "no inhibition" control, and a known inhibitor for "maximum inhibition" control) to the wells of the microplate.

    • PKA Addition: Add 10 µL of the diluted PKA catalytic subunit solution to each well.

    • Incubation 1: Mix the plate gently and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Probe Addition: Add 10 µL of the diluted fluorescently labeled this compound solution to all wells. The total reaction volume is 21 µL.

    • Incubation 2: Mix the plate gently and incubate for 30 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a suitable plate reader. Set the excitation and emission wavelengths appropriate for the fluorophore used (e.g., 485 nm excitation and 535 nm emission for fluorescein).

  • Data Analysis:

    • The raw fluorescence polarization values (in mP units) are used to calculate the percent inhibition for each compound concentration.

    • The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)]) Where:

      • mP_sample is the fluorescence polarization of the well with the test compound.

      • mP_max is the fluorescence polarization of the "no inhibition" control (e.g., PKA + fluorescent IP20 + DMSO).

      • mP_min is the fluorescence polarization of the "maximum inhibition" control (e.g., fluorescent IP20 only, or with a saturating concentration of a known inhibitor).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The this compound based fluorescence polarization assay is a robust, sensitive, and non-radioactive method for studying PKA activity and for the high-throughput screening of PKA inhibitors. The high affinity and specificity of the this compound peptide for the PKA catalytic subunit make it an invaluable tool for researchers in both academic and industrial settings. The detailed protocol provided here can be adapted and optimized for specific experimental needs, contributing to the discovery and characterization of novel kinase modulators.

References

Application Notes and Protocols for the Use of Pseudosubstrate Inhibitors of Protein Kinase C in Cultured Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on IP20-amide: Initial research indicates that this compound, also known as PKI (5-24),amide, is a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA), with a Ki of 2.3 nM, and not Protein Kinase C (PKC).[1] The user's query specifies the use of this compound for PKC inhibition, which appears to be based on a misconception of its target. This document will instead provide detailed application notes and protocols for the use of cell-permeable pseudosubstrate inhibitors that are designed to target Protein Kinase C.

Introduction to PKC Pseudosubstrate Inhibitors

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, regulating processes such as cell proliferation, gene expression, and apoptosis.[2][3] All PKC isozymes possess a regulatory domain containing a pseudosubstrate sequence. This sequence mimics a substrate peptide but lacks a phosphorylatable serine or threonine residue. In the inactive state, the pseudosubstrate domain binds to the catalytic site of the kinase, preventing substrate phosphorylation.[2][4]

Synthetic peptides that correspond to these pseudosubstrate sequences can act as potent and specific inhibitors of PKC activity. To be effective in cultured cells, these peptide inhibitors must be rendered cell-permeable. This is often achieved through N-terminal myristoylation or by conjugation to a cell-penetrating peptide, such as the Antennapedia domain. Once inside the cell, these pseudosubstrate inhibitors compete with endogenous substrates for binding to the catalytic domain of PKC, thereby inhibiting its downstream signaling.

These application notes provide an overview of the principles and practical steps for utilizing cell-permeable PKC pseudosubstrate inhibitors in cell culture experiments.

Data Presentation: Quantitative Data for PKC Pseudosubstrate Inhibitors

The following table summarizes key quantitative data for commonly used PKC pseudosubstrate inhibitors. It is important to note that optimal concentrations and inhibitory effects can vary significantly depending on the cell type, experimental conditions, and the specific PKC isoform being targeted.

InhibitorTarget PKC Isoform(s)IC50 ValueTypical Working ConcentrationCell Type ExampleReference(s)
PKC β pseudosubstratePKC~ 0.5 µM1-10 µMNot specified
PKC pseudosubstrate peptide (from Rat-1 cells)PKC1 µMNot specifiedRat-1 fibroblasts
Myristoylated PKCα, γ, δ, ε pseudosubstratesPKCα, γ, δ, ε25-100 µM (in vitro)Not specifiedJurkat cells
ζ-inhibitory peptide (ZIP)Atypical PKC (PKMζ)76 nM–2 µM5 µMHEK293 cells

Experimental Protocols

Protocol 1: General Protocol for Treatment of Cultured Cells with a Cell-Permeable PKC Pseudosubstrate Inhibitor

This protocol provides a general workflow for treating adherent cultured cells with a myristoylated or other cell-permeable PKC pseudosubstrate inhibitor.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • Cell-permeable PKC pseudosubstrate inhibitor (e.g., myristoylated form)

  • Vehicle control (e.g., sterile DMSO or PBS)

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., lysis buffer for Western blotting, reagents for functional assays)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Inhibitor Preparation: Prepare a stock solution of the cell-permeable PKC pseudosubstrate inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete cell culture medium to the desired final working concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

  • Vehicle Control Preparation: Prepare a vehicle control by diluting the same volume of solvent used for the inhibitor into complete cell culture medium.

  • Cell Treatment:

    • Aspirate the old medium from the cells.

    • Add the medium containing the desired concentration of the PKC inhibitor or the vehicle control to the respective wells.

    • Incubate the cells for the desired period. Incubation times can range from minutes to hours, depending on the specific cellular process being investigated. A time-course experiment is recommended to determine the optimal incubation time.

  • Downstream Analysis: Following incubation, wash the cells with PBS and proceed with the desired downstream analysis. This could include:

    • Western Blotting: To assess the phosphorylation status of known PKC substrates.

    • Functional Assays: To measure cellular responses known to be regulated by PKC (e.g., cell proliferation, cytokine production).

    • Microscopy: To observe changes in cell morphology or protein localization.

Protocol 2: Assessing PKC Inhibition via Western Blotting for Phosphorylated Substrates

This protocol details how to use Western blotting to measure the effect of a PKC pseudosubstrate inhibitor on the phosphorylation of a downstream target.

Materials:

  • Treated and control cell lysates from Protocol 1

  • Protein assay reagent (e.g., BCA or Bradford)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody specific for the phosphorylated form of a known PKC substrate

  • Primary antibody for the total form of the PKC substrate (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Visualize the protein bands using an appropriate imaging system.

  • Analysis:

    • Quantify the band intensities for the phosphorylated substrate.

    • Strip the membrane and re-probe with an antibody against the total substrate to normalize for protein loading.

    • Compare the levels of the phosphorylated substrate in inhibitor-treated cells to the vehicle-treated control cells. A decrease in the phosphorylated form indicates successful inhibition of PKC activity.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis cell_seeding Seed Cultured Cells cell_treatment Treat Cells with Inhibitor or Vehicle Control cell_seeding->cell_treatment inhibitor_prep Prepare PKC Pseudosubstrate Inhibitor and Vehicle Control inhibitor_prep->cell_treatment cell_lysis Cell Lysis cell_treatment->cell_lysis western_blot Western Blotting for Phospho-Substrates cell_lysis->western_blot functional_assay Functional Assays cell_lysis->functional_assay microscopy Microscopy cell_lysis->microscopy

Caption: Experimental workflow for using a cell-permeable PKC pseudosubstrate inhibitor.

pkc_signaling_pathway cluster_upstream Upstream Activation cluster_pkc PKC Activation cluster_downstream Downstream Effects receptor GPCR / Receptor Tyrosine Kinase plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc_active Active PKC dag->pkc_active ca2 Ca2+ ip3->ca2 ca2->pkc_active pkc_inactive Inactive PKC pkc_inactive->pkc_active Activation substrate_phos Substrate Phosphorylation pkc_active->substrate_phos pseudosubstrate Pseudosubstrate Inhibitor pseudosubstrate->pkc_active Inhibition cellular_response Cellular Responses (e.g., Gene Expression, Proliferation) substrate_phos->cellular_response

Caption: Simplified signaling pathway of Protein Kinase C (PKC) activation and inhibition.

References

Application Notes and Protocols: Determining the Optimal Concentration of IP20-amide for PKA Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. IP20-amide, also known as PKI (5-24)-amide, is a potent and specific peptide inhibitor of PKA. It is derived from the heat-stable protein kinase inhibitor (PKI) and acts as a pseudosubstrate, binding with high affinity to the catalytic subunit of PKA to block its activity.[1] These application notes provide detailed protocols and quantitative data to guide researchers in determining the optimal concentration of this compound for effective PKA inhibition in various experimental settings.

Quantitative Data for PKA Inhibitors

The following table summarizes the inhibitory constants for this compound and a closely related peptide, providing a basis for selecting appropriate concentration ranges for your experiments.

InhibitorSequenceKi (Inhibition Constant)IC50 (Half Maximal Inhibitory Concentration)
This compound (PKI (5-24)-amide) Not specified in results2.3 nM[2]22 nM[1]
PKI (6-22)-amide TYADFIASGRTGRRNAI-NH₂[3]2.5 nM[4], 1.7 nM[3]8.4 nM[1]

PKA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by this compound.

PKA_Signaling_Pathway cluster_activation PKA Activation cluster_inhibition Inhibition by this compound Signal Signal GPCR GPCR Signal->GPCR G_Protein G_Protein GPCR->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP converts ATP ATP ATP->Adenylate_Cyclase Inactive_PKA Inactive PKA (R2C2) cAMP->Inactive_PKA binds Active_PKA Active PKA (2C) Inactive_PKA->Active_PKA releases Phospho_Substrate Phosphorylated Substrate Active_PKA->Phospho_Substrate phosphorylates Active_PKA_Inhibited Active PKA (2C) Substrate Substrate Substrate->Active_PKA IP20_amide This compound IP20_amide->Active_PKA_Inhibited binds Inhibited_Complex Inhibited Complex

Caption: PKA activation by cAMP and competitive inhibition by this compound.

Experimental Protocols

In Vitro PKA Inhibition Assay (Kinase Activity Assay)

This protocol describes a method to determine the IC50 value of this compound for PKA in a cell-free system.

1. Materials and Reagents:

  • Recombinant PKA catalytic subunit

  • This compound

  • PKA substrate peptide (e.g., Kemptide)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Microplate reader (luminometer)

  • White, opaque 96-well plates

2. Reagent Preparation:

  • PKA Solution: Reconstitute the PKA enzyme in kinase buffer to a working concentration. The final concentration should be determined empirically but is typically in the low nanomolar range.

  • This compound Stock Solution: Dissolve this compound in sterile water or a suitable buffer to create a high-concentration stock (e.g., 1 mM).

  • This compound Dilution Series: Prepare a serial dilution of this compound in kinase buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended.

  • Substrate/ATP Mix: Prepare a solution containing the PKA substrate peptide and ATP in kinase buffer. The final concentrations should be at or near the Km for each, if known.

3. Assay Procedure:

  • Add 5 µL of each this compound dilution to the wells of a 96-well plate. Include wells with buffer only for the no-inhibitor control and wells with a known potent PKA inhibitor as a positive control.

  • Add 5 µL of the PKA solution to each well.

  • Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.

  • Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized.

  • Stop the reaction and detect the remaining ATP (an indirect measure of kinase activity) by following the instructions of the ADP-Glo™ Kinase Assay Kit.

  • Read the luminescence on a microplate reader.

4. Data Analysis:

  • Subtract the background luminescence (no enzyme control) from all experimental wells.

  • Normalize the data by setting the no-inhibitor control to 100% activity and the positive control to 0% activity.

  • Plot the percent inhibition versus the log of the this compound concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Cellular PKA Inhibition Assay (Western Blot)

This protocol allows for the assessment of PKA inhibition within a cellular context by measuring the phosphorylation of a known PKA substrate, such as CREB.

1. Materials and Reagents:

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Cell culture medium and supplements

  • This compound (a cell-permeable version may be required, such as myristoylated PKI)

  • PKA activator (e.g., Forskolin or 8-Bromo-cAMP)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

2. Experimental Procedure:

  • Seed cells in appropriate culture plates and grow to 70-80% confluency.

  • Pre-treat cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes to induce PKA activity.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and Western blotting with the prepared lysates.

  • Probe the membrane with the anti-phospho-CREB antibody, followed by the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

3. Data Analysis:

  • Quantify the band intensities for phospho-CREB and total CREB.

  • Normalize the phospho-CREB signal to the total CREB signal for each sample.

  • Compare the normalized phospho-CREB levels in the this compound-treated samples to the stimulated, untreated control to determine the extent of inhibition.

Experimental Workflow for Determining Optimal Inhibitor Concentration

The following diagram outlines a general workflow for identifying and validating the optimal concentration of a PKA inhibitor.

Experimental_Workflow Start Start In_Vitro_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->In_Vitro_Assay Determine_IC50 Determine IC50 of this compound In_Vitro_Assay->Determine_IC50 Cell_Based_Assay Cellular Assay (e.g., Western Blot for pCREB) Determine_IC50->Cell_Based_Assay Inform starting concentrations Dose_Response Perform Dose-Response in Cells Cell_Based_Assay->Dose_Response Determine_Optimal_Conc Determine Optimal Cellular Concentration Dose_Response->Determine_Optimal_Conc Downstream_Assays Proceed with Downstream Functional Assays Determine_Optimal_Conc->Downstream_Assays End End Downstream_Assays->End

Caption: Workflow for determining the optimal PKA inhibitor concentration.

Troubleshooting and Considerations

  • Specificity: While this compound is highly specific for PKA, it is good practice to include controls to assess potential off-target effects, especially at higher concentrations.

  • Cell Permeability: For cellular assays, ensure that the form of the peptide inhibitor used can efficiently cross the cell membrane. If not, consider using a modified version, such as a myristoylated peptide.[5]

  • Stability: Peptide inhibitors can be susceptible to degradation by proteases. Handle and store the peptide according to the manufacturer's instructions. In cellular assays, the stability of the peptide over the course of the experiment should be considered.

  • ATP Concentration in In Vitro Assays: The apparent IC50 value can be influenced by the ATP concentration. For competitive inhibitors, a higher ATP concentration will lead to a higher apparent IC50. It is important to keep the ATP concentration consistent across experiments.

References

Application Notes and Protocols for Amide-Based Compounds in Cancer Cell Line Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A growing body of research highlights the potential of amide-containing compounds as therapeutic agents in oncology. These molecules exhibit a diverse range of mechanisms, from inducing apoptosis and inhibiting cell proliferation to impeding migration and invasion of cancer cells. This document provides a comprehensive overview of the application of various classes of amide-based compounds in cancer cell line experiments, including detailed protocols and data summaries. Due to the lack of specific public information on "IP20-amide," this guide focuses on several well-documented classes of amide-containing compounds as illustrative examples: Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs), Indole-Aryl Amides, Fatty Acid Amide Hydrolase (FAAH) Inhibitors, and Ceramide Analogues.

Data Presentation: Summary of Quantitative Data

The following tables summarize the quantitative effects of different amide-containing compounds on various cancer cell lines as reported in the scientific literature.

Table 1: Polyisoprenylated Cysteinyl Amide Inhibitors (PCAIs) - Effects on Cell Viability, Migration, and Invasion

Compound ClassCell LineAssayConcentrationEffect
PCAIsNCI-H12992D Cell Migration0.5 µM48% inhibition[1][2]
3D Cell Migration0.5 µM45% inhibition[1]
2D Cell Invasion1 µM50% inhibition[1][2]
3D Cell Invasion1 µM85% inhibition
A5492D Cell Migration0.5 µM56% inhibition
H15632D Cell Migration0.5 µM44% inhibition
PCAIs (NSL-YHJ-2-27)NCI-H23Cell Viability (EC50)2.7 µM-
PCAIs (NSL-YHJ-2-46)NCI-H23Cell Viability (EC50)3.3 µM-

Table 2: Indole-Aryl Amides - Cytotoxic Activity (IC50)

CompoundCell LineCancer TypeIC50 (µM)
Compound 4HT29Colon Carcinoma0.96
HeLaCervical Cancer1.87
MCF7Breast Adenocarcinoma0.84
Compound 2MCF7Breast Adenocarcinoma0.81
PC3Prostate Cancer2.13
Compound 7MCF7Breast Adenocarcinoma0.49
Compound 3HeLaCervical Cancer5.64
Compound 5HT29Colon Carcinoma2.61
PC3Prostate Cancer0.39
Jurkat J6Myeloid Leukemia0.37

Table 3: Fatty Acid Amide Hydrolase (FAAH) Inhibitors - Effects on Cell Invasion and Protein Expression

CompoundCell LineAssayConcentrationEffect
AA-5HTA549Cell Invasion10 µMInhibition (Specific % not provided)
TIMP-1 Expression10 µMUpregulation
URB597A549Cell Invasion10 µMInhibition (Specific % not provided)
TIMP-1 Expression10 µMUpregulation
ZYPCA549Cell Viability (IC50)4.9 µM-
H460Cell Viability (IC50)0.9 µM-
A549Cell MigrationNot Specified75% inhibition
A549Cell InvasionNot Specified46% inhibition
A549TIMP-1 ExpressionNot Specified1.9-fold upregulation
A549MMP-2 ExpressionNot Specified0.4-fold downregulation

Table 4: Ceramide Analogues - Effects on Apoptosis

Compound ClassCell LineAssayObservation
Ceramide AnaloguesColon CarcinomaApoptosis InductionSensitizes cells to FasL-induced apoptosis
Caspase 8 ActivationDramatically increased FasL-induced activation
B13 (Ceramidase Inhibitor)Colon CancerApoptosis InductionInduces rapid cell death through caspase activation and cytochrome c release
C2-CeramideHT-29Apoptosis64.1% at 12h, 81.3% at 24h (50 µmol/L)

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of amide-containing compounds on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., HT29, A549, NCI-H1299)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Amide-containing compound of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the amide-containing compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treatment wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Amide-containing compound of interest

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the amide-containing compound for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol outlines the general procedure for detecting changes in protein expression levels.

Materials:

  • Cancer cell line of interest

  • Amide-containing compound of interest

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Rac1, anti-Cdc42, anti-RhoA, anti-TIMP-1, anti-Caspase 3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the amide-containing compound, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Amide Compound Treatment cluster_1 Cellular Effects cluster_2 Molecular Mechanisms Amide Compound Amide Compound Inhibition of Proliferation Inhibition of Proliferation Amide Compound->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Amide Compound->Induction of Apoptosis Inhibition of Migration/Invasion Inhibition of Migration/Invasion Amide Compound->Inhibition of Migration/Invasion Alteration of Signaling Pathways Alteration of Signaling Pathways Inhibition of Proliferation->Alteration of Signaling Pathways Modulation of Protein Expression Modulation of Protein Expression Induction of Apoptosis->Modulation of Protein Expression Inhibition of Migration/Invasion->Alteration of Signaling Pathways Alteration of Signaling Pathways->Modulation of Protein Expression

Caption: General overview of the effects of amide compounds on cancer cells.

G Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Assay Assay Compound Treatment->Assay Cell Viability (MTT) Cell Viability (MTT) Assay->Cell Viability (MTT) Viability? Apoptosis (Annexin V) Apoptosis (Annexin V) Assay->Apoptosis (Annexin V) Apoptosis? Western Blot Western Blot Assay->Western Blot Protein Expression? Data Analysis Data Analysis Cell Viability (MTT)->Data Analysis Apoptosis (Annexin V)->Data Analysis Western Blot->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for evaluating amide compounds in cancer cell lines.

G PCAIs PCAIs Rho GTPases Rho GTPases PCAIs->Rho GTPases Rac1 Rac1 Rho GTPases->Rac1 Cdc42 Cdc42 Rho GTPases->Cdc42 RhoA RhoA Rho GTPases->RhoA Actin Cytoskeleton Actin Cytoskeleton Rac1->Actin Cytoskeleton Cdc42->Actin Cytoskeleton RhoA->Actin Cytoskeleton Cell Migration & Invasion Cell Migration & Invasion Actin Cytoskeleton->Cell Migration & Invasion

Caption: PCAIs inhibit cell migration by targeting Rho GTPases.

References

Application Notes and Protocols for the Synthesis and Purification of IP20-Amide Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, purification, and characterization of the 20-amino acid peptide, IP20-amide. The protocol details the methodology for solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by purification using reverse-phase high-performance liquid chromatography (RP-HPLC). Characterization methods, including mass spectrometry, are also outlined to ensure the desired product quality. Additionally, this guide includes a summary of the key quantitative data and a diagram of the putative signaling pathway of IP20, a peptide hypothesized to be involved in immune response modulation.

Introduction

This compound is a synthetic 20-amino acid peptide with a C-terminal amide group. The amino acid sequence of IP20 is:

H-Ala-Lys-Thr-Lys-Pro-Arg-Glu-Gln-Gln-Phe-Asn-Ser-Thr-Phe-Arg-Gly-His-Val-Asp-Tyr-NH₂

Peptides of this nature, often cationic and containing both hydrophobic and hydrophilic residues, are of significant interest in drug development for their potential to modulate cellular signaling pathways.[1] The C-terminal amidation is a common modification that can enhance the peptide's stability and biological activity by increasing its resistance to carboxypeptidases. This protocol provides a robust method for producing high-purity this compound for research and preclinical studies.

Data Presentation

ParameterValueMethod of Determination
Amino Acid Sequence Ala-Lys-Thr-Lys-Pro-Arg-Glu-Gln-Gln-Phe-Asn-Ser-Thr-Phe-Arg-Gly-His-Val-Asp-TyrN/A
Molecular Formula C₁₀₅H₁₅₉N₃₁O₃₁Calculated
Average Molecular Weight 2359.6 g/mol Calculated
Monoisotopic Molecular Weight 2358.16 g/mol Calculated
Purity (Post-Purification) >95%RP-HPLC
Identity Confirmation Consistent with theoretical massMass Spectrometry (ESI-MS)

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the well-established Fmoc/tBu solid-phase peptide synthesis strategy.[2]

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc for Lys, Pbf for Arg, tBu for Thr, Ser, Glu, Asp, Tyr)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Dichloromethane (DCM)

  • Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and OxymaPure® (3 equivalents) in a minimal amount of DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test to ensure completion.

    • Drain the coupling solution and wash the resin with DMF (3 times).

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the IP20 sequence, starting from the C-terminal tyrosine and proceeding to the N-terminal alanine.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-bound resin with DMF, followed by DCM, and then dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

II. Purification by Reverse-Phase HPLC

Materials:

  • Crude this compound peptide

  • RP-HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724)

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or acetic acid can be added.

  • Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Chromatography:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a flow rate appropriate for the column size.

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak, which should represent the this compound peptide.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC.

  • Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white, fluffy powder.

III. Characterization by Mass Spectrometry

Materials:

  • Purified this compound

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Procedure:

  • Sample Preparation: Dissolve a small amount of the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Mass Analysis: Infuse the sample into the ESI-MS and acquire the mass spectrum.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of this compound to confirm the identity of the synthesized peptide.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Characterization resin Fmoc-Rink Amide Resin deprotection1 Fmoc Deprotection (Piperidine) resin->deprotection1 coupling Amino Acid Coupling (DIC/Oxyma) deprotection1->coupling elongation Repeat Deprotection & Coupling coupling->elongation 19 cycles deprotection2 Final Fmoc Deprotection elongation->deprotection2 cleavage Cleavage from Resin (TFA Cocktail) deprotection2->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation hplc RP-HPLC Purification precipitation->hplc analysis Purity Analysis hplc->analysis lyophilization Lyophilization analysis->lyophilization >95% Purity ms Mass Spectrometry lyophilization->ms

Caption: Experimental workflow for this compound synthesis and purification.

ip20_signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ip20 This compound receptor Receptor-Like Kinase (RLK) ip20->receptor Binding coreceptor Co-receptor receptor->coreceptor Dimerization mapkkk MAPKKK coreceptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation transcription_factor Transcription Factor mapk->transcription_factor Activation gene_expression Immune Gene Expression transcription_factor->gene_expression Transcriptional Regulation

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for Live-Cell Imaging with Fluorescently Labeled IP20-Amide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides detailed application notes and protocols for the use of fluorescently labeled IP20-Amide, a novel synthetic probe designed for real-time visualization of intracellular signaling events. While "this compound" is a designation for this specific probe, its core structure is derived from a functional mimic of an inositol (B14025) phosphoglycan P-type (IPG-P) mediator. IPG-P is implicated as a second messenger in insulin (B600854) signaling pathways. This fluorescently labeled version allows for dynamic tracking of its interaction with target proteins, providing insights into cellular metabolism and signaling cascades. These notes are intended for researchers, scientists, and drug development professionals engaged in live-cell imaging and the study of related cellular processes.

Principle of Action

Fluorescently labeled this compound is a cell-permeant molecule that specifically binds to and allows for the visualization of the hypothetical "IPG-P Associated Protein Complex" (IAPC). Upon binding, a conformational change in the probe may lead to an enhancement of its fluorescent signal, enabling the tracking of the complex's localization and dynamics within living cells. This provides a powerful tool for investigating the downstream effects of insulin and other metabolic regulators.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway involving the IPG-P Associated Protein Complex (IAPC) that can be visualized using the fluorescently labeled this compound probe.

IP20_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PLC Phospholipase C Insulin_Receptor->PLC activates GPI_Anchor GPI Anchor PLC->GPI_Anchor cleaves IPG_P IPG-P Mediator GPI_Anchor->IPG_P releases IAPC IPG-P Associated Protein Complex (IAPC) IPG_P->IAPC binds & activates Cellular_Response Downstream Cellular Response (e.g., Glucose Uptake) IAPC->Cellular_Response initiates Microscope Fluorescence Microscopy IAPC->Microscope visualized by IP20_Amide Fluorescent This compound IP20_Amide->IAPC binds to

Hypothetical signaling pathway involving IAPC.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from live-cell imaging experiments using fluorescently labeled this compound.

Table 1: Probe Specificity and Cellular Localization

Cell LineTreatmentMean Fluorescence Intensity (Cytoplasm)Mean Fluorescence Intensity (Membrane)Co-localization with Membrane Marker
HeLaVehicle150 ± 25160 ± 300.15 ± 0.05
HeLaInsulin (100 nM)145 ± 20450 ± 500.85 ± 0.10
3T3-L1Vehicle120 ± 15130 ± 200.12 ± 0.04
3T3-L1Insulin (100 nM)115 ± 25520 ± 600.92 ± 0.08

Table 2: Dynamic Response to Insulin Stimulation

Time after Insulin (min)Translocation to Membrane (%)Half-maximal Translocation (t½) (min)
05 ± 2-
230 ± 55.2 ± 0.8
555 ± 85.2 ± 0.8
1085 ± 105.2 ± 0.8
1595 ± 55.2 ± 0.8

Experimental Protocols

A generalized workflow for live-cell imaging with fluorescently labeled this compound is presented below.

Live_Cell_Imaging_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, 3T3-L1) Labeling 2. Labeling Incubate with Fluorescent This compound Cell_Culture->Labeling Wash 3. Wash Remove unbound probe Labeling->Wash Imaging 4. Live-Cell Imaging (Confocal Microscopy) Wash->Imaging Stimulation 5. Stimulation (Optional) Add agonist (e.g., Insulin) Imaging->Stimulation Time_Lapse 6. Time-Lapse Acquisition Stimulation->Time_Lapse Analysis 7. Image Analysis Quantify fluorescence and localization Time_Lapse->Analysis

General workflow for live-cell imaging.
Protocol 1: Live-Cell Labeling and Imaging of IAPC

Materials:

  • Fluorescently labeled this compound (e.g., 1 mM stock in DMSO)

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Cells of interest cultured on glass-bottom dishes or chamber slides

  • Confocal microscope equipped with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide to achieve 60-80% confluency on the day of imaging.

  • Probe Loading:

    • Prepare a working solution of fluorescently labeled this compound in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but should be optimized for your cell type.

    • Remove the culture medium from the cells and wash once with pre-warmed HBSS or PBS.

    • Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a cell culture incubator.

  • Washing:

    • Remove the loading solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.

    • After the final wash, add fresh pre-warmed live-cell imaging medium to the cells.

  • Imaging:

    • Transfer the dish to the confocal microscope stage equipped with an environmental chamber.

    • Allow the cells to equilibrate for at least 10 minutes.

    • Acquire images using the appropriate laser line and emission filter for the fluorophore conjugated to this compound.

    • Use the lowest possible laser power to minimize phototoxicity.

Protocol 2: Time-Lapse Imaging of IAPC Translocation

Procedure:

  • Follow Protocol 1 for cell preparation and probe loading.

  • Baseline Imaging:

    • Acquire a series of images before stimulation to establish a baseline of IAPC distribution.

  • Stimulation:

    • Prepare a concentrated stock of the stimulus (e.g., insulin) in live-cell imaging medium.

    • Carefully add the stimulus to the imaging dish to achieve the desired final concentration.

  • Time-Lapse Acquisition:

    • Immediately begin acquiring images at regular intervals (e.g., every 30 seconds to 2 minutes) for the desired duration (e.g., 30-60 minutes).

  • Data Analysis:

    • Quantify the change in fluorescence intensity at specific cellular locations (e.g., plasma membrane vs. cytoplasm) over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete washing of the probe.Increase the number and duration of wash steps. Use a background subtraction algorithm during image analysis.
Weak Fluorescent Signal Low probe concentration. Insufficient incubation time. Photobleaching.Optimize probe concentration and incubation time. Reduce laser power and exposure time. Use an anti-fade reagent in the imaging medium if compatible.
Cell Death or Stress Phototoxicity from excessive light exposure. Probe cytotoxicity.Use the lowest possible laser power. Reduce the frequency and duration of image acquisition. Perform a dose-response curve to determine the optimal, non-toxic probe concentration.
No Response to Stimulus Cells are not responsive. Inactive stimulus.Use a positive control to ensure cell health and responsiveness. Prepare fresh stimulus solution.

Safety and Handling

The fluorescently labeled this compound should be handled with standard laboratory safety precautions. As the toxicological properties may not be fully characterized, it is recommended to wear personal protective equipment, including gloves and safety glasses. Dispose of the reagent and any contaminated materials in accordance with local regulations.

Disclaimer: This document provides guidance based on the hypothetical properties of fluorescently labeled this compound. Researchers should optimize these protocols for their specific experimental conditions and cell types.

Probing the Kinome: IP20-Amide as a Precision Tool for Dissecting PKA-Dependent Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals investigating the intricate signaling pathways governed by cAMP-dependent Protein Kinase A (PKA), a potent and specific inhibitory peptide, IP20-amide, offers a powerful tool for dissecting PKA-dependent phosphorylation events. These application notes provide detailed protocols and quantitative data to facilitate the effective use of this compound in both in vitro and cell-based experimental settings.

This compound, also known as PKI(5-24)-amide, is a 20-residue peptide derived from the heat-stable protein kinase inhibitor (PKI).[1] It acts as a highly potent and specific competitive inhibitor of the PKA catalytic subunit, effectively blocking its phosphotransferase activity. This specificity makes this compound an invaluable reagent for elucidating the precise roles of PKA in complex cellular processes.

Mechanism of Action

PKA is a key enzyme in cellular signaling, activated by the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released to phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby regulating diverse cellular functions. This compound mimics the pseudosubstrate region of the PKA regulatory subunit, binding with high affinity to the active site of the PKA catalytic subunit and preventing the phosphorylation of its natural substrates.

PKA_Signaling_Pathway extracellular_signal Extracellular Signal (e.g., Hormones) gpcr GPCR extracellular_signal->gpcr g_protein G Protein gpcr->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PKA (Catalytic Subunits) pka_inactive->pka_active substrates Substrate Proteins pka_active->substrates phospho_substrates Phosphorylated Substrates substrates->phospho_substrates P cellular_response Cellular Response phospho_substrates->cellular_response ip20 This compound ip20->pka_active In_Vitro_Workflow start Start prepare_reagents Prepare Reagents: PKA, Substrate, this compound, Buffer, ATP start->prepare_reagents setup_reaction Set up Kinase Reaction (with and without this compound) prepare_reagents->setup_reaction initiate_reaction Initiate Reaction with ATP setup_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_phosphorylation Detect Phosphorylation (e.g., Radiometric, Luminescence) stop_reaction->detect_phosphorylation analyze_data Analyze Data and Determine IC50 detect_phosphorylation->analyze_data end End analyze_data->end Cell_Based_Workflow start Start culture_cells Culture Cells start->culture_cells treat_ip20 Treat with this compound culture_cells->treat_ip20 stimulate_pka Stimulate with PKA Activator (e.g., Forskolin) treat_ip20->stimulate_pka lyse_cells Lyse Cells stimulate_pka->lyse_cells western_blot Western Blot for Phospho-PKA Substrates lyse_cells->western_blot analyze_results Analyze Phosphorylation Levels western_blot->analyze_results end End analyze_results->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing IP20-Amide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IP20-amide. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential toxicity. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting and storing this compound?

A1: For optimal performance and stability, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.2-7.4). To prepare a stock solution, add the appropriate volume of solvent to the vial to achieve a recommended starting concentration of 1-10 mM. Gently vortex or pipette to dissolve the peptide completely. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term use, the stock solution can be stored at 4°C for up to one week.

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. A good starting point for in vitro cell-based assays is to perform a dose-response experiment with a broad range of concentrations, for example, from 1 nM to 100 µM. This will help determine the effective concentration range and identify the onset of any potential cytotoxicity.

Q3: What are the common signs of this compound induced cytotoxicity in cell culture?

A3: Cellular toxicity can manifest in several ways. Common observations include:

  • A significant decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, detachment from the culture surface, or membrane blebbing.

  • Induction of apoptosis or necrosis, which can be confirmed with specific assays.

  • Alterations in metabolic activity.

If you observe any of these signs, it is crucial to perform a systematic toxicity assessment.

Q4: How can I determine the solubility of this compound in different solvents?

A4: To determine the solubility, you can perform a simple serial dilution test. Start by attempting to dissolve a known small amount of this compound in a specific volume of your desired solvent to make a high-concentration stock. If it dissolves, you can serially dilute it. If not, you can try different solvents or sonication to aid dissolution. It's important to visually inspect for any precipitates. For a more quantitative measure, you can use techniques like UV-Vis spectroscopy to determine the concentration of the dissolved peptide in the supernatant after centrifugation of a saturated solution.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Q: I am observing significant cell death in my cultures at concentrations where I expect to see a biological effect of this compound. How can I reduce this toxicity?

A: High cytotoxicity can obscure the specific effects of this compound. Here’s a step-by-step approach to troubleshoot this issue:

  • Confirm the Dose-Response Relationship: The first step is to perform a detailed dose-response cytotoxicity assay to determine the precise concentration at which toxicity becomes significant (the IC50 for toxicity). This will help you identify a therapeutic window.

  • Optimize Incubation Time: Reducing the exposure time of the cells to this compound may mitigate toxicity while still allowing for the desired biological activity. Try a time-course experiment at a fixed concentration.

  • Serum Concentration in Media: For some cell lines, increasing the serum concentration in the culture medium can help reduce non-specific toxicity of peptides. However, be aware that serum components may also interact with this compound and affect its activity.

  • Consider a Different Vehicle/Solvent: The solvent used to dissolve this compound might be contributing to the toxicity. Ensure that the final concentration of the solvent in your culture medium is well below its toxic threshold. Perform a vehicle control experiment.

  • Peptide Stability: Peptides can degrade over time, and the degradation products may be more toxic. Ensure you are using freshly prepared solutions or properly stored aliquots.

Issue 2: Inconsistent or Non-Reproducible Experimental Results

Q: My experimental results with this compound are varying between experiments. What could be the cause of this variability?

A: Inconsistent results are a common challenge. The following factors should be investigated:

  • Stock Solution Preparation and Storage: Ensure that the stock solution is prepared consistently each time. Improper storage and multiple freeze-thaw cycles can lead to peptide degradation and loss of activity. Always aliquot the stock solution after the first reconstitution.

  • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift, affecting their response to treatments.

  • Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.

  • Peptide Aggregation: Some peptides have a tendency to aggregate, which can lead to a decrease in the effective concentration of the monomeric, active form. Consider using peptide-solubilizing agents or changing the buffer conditions if aggregation is suspected. You can visually inspect for precipitation or use dynamic light scattering (DLS) to check for aggregates.

Data Presentation

Table 1: Dose-Response Cytotoxicity of this compound on Different Cell Lines

Cell LineThis compound Concentration (µM)Cell Viability (%)
HEK293 0 (Control)100 ± 5.2
198 ± 4.5
1095 ± 3.8
5075 ± 6.1
10045 ± 7.3
HeLa 0 (Control)100 ± 4.8
199 ± 3.9
1092 ± 5.0
5068 ± 5.5
10032 ± 6.8
MCF-7 0 (Control)100 ± 6.0
197 ± 5.1
1090 ± 4.7
5060 ± 6.2
10025 ± 5.9

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Solubility of this compound in Various Solvents

SolventMaximum Solubility (mM)Observations
Water 5Clear solution
PBS (pH 7.4) 10Clear solution
DMSO > 50Clear solution
Ethanol 2Fine precipitate observed at higher concentrations

Experimental Protocols

Protocol 1: Cell Viability Assessment using a Resazurin-based Assay (e.g., PrestoBlue™)

This protocol outlines a method to determine the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well clear-bottom black plates

  • Resazurin-based cell viability reagent (e.g., PrestoBlue™)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with cells treated with vehicle only as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assay:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence at the recommended excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).

  • Data Analysis:

    • Subtract the average fluorescence of the background control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Fluorescence_treated / Fluorescence_vehicle_control) * 100

    • Plot the % viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Preparation of this compound Stock Solution

This protocol provides a standardized method for reconstituting and storing this compound.

Materials:

  • Lyophilized this compound vial

  • Sterile, nuclease-free water or appropriate buffer (e.g., PBS)

  • Sterile, low-protein binding microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 10 minutes to prevent condensation.

  • Reconstitution:

    • Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Carefully open the vial and add the calculated volume of sterile solvent to achieve the desired stock concentration (e.g., 10 mM).

    • Recap the vial and gently vortex for 10-15 seconds to dissolve the peptide. Visually inspect to ensure the solution is clear and free of particulates.

  • Aliquoting:

    • Dispense the stock solution into small, single-use aliquots in sterile, low-protein binding microcentrifuge tubes. The volume of the aliquots should be based on your typical experimental needs to avoid waste.

  • Storage:

    • Long-term: Store the aliquots at -20°C or -80°C.

    • Short-term: For immediate use, an aliquot can be stored at 4°C for up to one week. Avoid repeated freeze-thaw cycles.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates IP20 This compound IP20->Receptor Binds Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Apoptosis) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway activated by this compound.

Experimental_Workflow start Start: Define Experimental Goal reconstitute Reconstitute this compound (Protocol 2) start->reconstitute dose_response Perform Dose-Response Cytotoxicity Assay (Protocol 1) reconstitute->dose_response determine_ic50 Determine IC50 for Toxicity dose_response->determine_ic50 select_concentrations Select Non-Toxic Concentration Range determine_ic50->select_concentrations functional_assay Perform Functional Assay select_concentrations->functional_assay analyze Analyze and Interpret Results functional_assay->analyze end End: Conclusion analyze->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Toxicity start High Toxicity Observed? check_conc Is concentration within non-toxic range from dose-response curve? start->check_conc Yes ok Proceed with Experiment start->ok No reduce_conc Action: Reduce Concentration check_conc->reduce_conc No check_time Is incubation time optimized? check_conc->check_time Yes reduce_conc->check_time reduce_time Action: Reduce Incubation Time check_time->reduce_time No check_vehicle Is vehicle control non-toxic? check_time->check_vehicle Yes reduce_time->check_vehicle change_vehicle Action: Change Solvent/ Lower Vehicle % check_vehicle->change_vehicle No check_peptide Is peptide stock fresh and properly stored? check_vehicle->check_peptide Yes change_vehicle->check_peptide new_peptide Action: Use Fresh Aliquot check_peptide->new_peptide No check_peptide->ok Yes new_peptide->ok

Caption: Decision tree for troubleshooting this compound toxicity.

Technical Support Center: IP20-amide Intracellular Concentration Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the effective intracellular concentration of IP20-amide. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its intracellular concentration important?

A1: this compound is a novel therapeutic peptide. For it to exert its biological effect, it needs to enter the target cells and reach a sufficient concentration at its site of action. Therefore, accurately measuring the effective intracellular concentration of this compound is crucial for understanding its pharmacodynamics, optimizing dosage, and evaluating its therapeutic efficacy.

Q2: What are the primary methods for determining the intracellular concentration of this compound?

A2: The two main approaches for quantifying intracellular this compound are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method that can directly measure the amount of unlabeled this compound in cell lysates.[1][2]

  • Fluorescence-Based Methods: This approach involves labeling this compound with a fluorescent dye and then using techniques like flow cytometry or confocal microscopy to measure the fluorescence intensity within the cells, which corresponds to the peptide's concentration.[3][4][5]

Q3: How do I choose between LC-MS/MS and fluorescence-based methods?

A3: The choice of method depends on several factors, including the specific experimental question, available equipment, and the properties of this compound.

FeatureLC-MS/MSFluorescence-Based Methods
Sensitivity Very HighHigh
Specificity Very High (based on mass-to-charge ratio and fragmentation)Can be affected by autofluorescence and dye stability
Labeling Required NoYes (fluorescent dye conjugation)
Spatial Resolution No (provides an average concentration from a cell population)Yes (confocal microscopy can show subcellular localization)
High-Throughput Can be automatedFlow cytometry is well-suited for high-throughput screening
Equipment Mass SpectrometerFlow Cytometer, Confocal Microscope, Plate Reader
Cost Generally higherCan be more cost-effective depending on the technique

Q4: Can I distinguish between membrane-bound and internalized this compound?

A4: Yes. To differentiate between surface-bound and internalized peptide, you can use a quenching agent that is membrane-impermeable. This agent will quench the fluorescence of the labeled this compound on the cell surface, allowing for the specific measurement of the internalized fluorescent signal. Alternatively, cell fractionation techniques can be employed to separate the plasma membrane from the cytoplasm before quantification by LC-MS/MS.[6]

Experimental Protocols

Protocol 1: Quantification of Intracellular this compound by LC-MS/MS

This protocol outlines the general steps for quantifying unlabeled this compound in cultured cells.

Materials:

  • Cultured cells treated with this compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Cell Harvesting:

    • After treatment with this compound, aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular peptide.

    • Add ice-cold PBS and gently scrape the cells.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

    • Carefully discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a standard protein assay. This is crucial for normalizing the amount of this compound.

  • Sample Preparation for MS:

    • Protein Precipitation: Add four volumes of ice-cold acetone (B3395972) to the cell lysate, vortex, and incubate at -20°C for at least 2 hours to precipitate proteins. Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant will contain the peptide.

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the supernatant onto the cartridge. Wash the cartridge to remove salts and other impurities. Elute the peptide using an appropriate solvent (e.g., 80% ACN, 0.1% FA).

    • Solvent Evaporation: Dry the eluted sample in a vacuum centrifuge.

    • Reconstitution: Reconstitute the dried peptide in a small volume of LC-MS compatible solvent (e.g., 0.1% FA in water/ACN).

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the peptides using a suitable C18 column with a gradient of ACN in 0.1% FA.

    • Detect and quantify this compound using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) in the mass spectrometer. A standard curve of known this compound concentrations should be run in parallel for absolute quantification.

Protocol 2: Quantification of Intracellular Fluorescently-Labeled this compound by Flow Cytometry

This protocol describes how to measure the cellular uptake of fluorescently labeled this compound.[4][7][8]

Materials:

  • Fluorescently-labeled this compound (e.g., with FITC or Alexa Fluor dyes)

  • Cultured cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of fluorescently-labeled this compound for the desired time.

  • Cell Harvesting:

    • For suspension cells: Transfer the cells to flow cytometry tubes.

    • For adherent cells: Wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium. Transfer the cells to flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Washing:

    • Resuspend the cell pellet in ice-cold flow cytometry buffer.

    • Centrifuge and discard the supernatant. Repeat this washing step twice to remove any unbound peptide.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of flow cytometry buffer.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the chosen fluorophore.

    • Gate on the live cell population based on forward and side scatter properties.

    • Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the amount of internalized this compound.

Troubleshooting Guides

LC-MS/MS Troubleshooting
IssuePossible CauseSuggested Solution
No or Low Signal for this compound Inefficient cell lysis or peptide extraction.Optimize the lysis buffer and extraction protocol. Ensure complete cell disruption.[9]
This compound degradation.Use protease inhibitors in all buffers and keep samples on ice.[10]
Poor ionization in the mass spectrometer.Optimize the mobile phase composition and MS source parameters.[11]
Sample loss during preparation.Minimize the number of transfer steps. Ensure proper conditioning and elution from SPE cartridges.[12][13]
High Variability Between Replicates Inconsistent cell numbers.Normalize the amount of this compound to the total protein concentration in each sample.
Incomplete removal of interfering substances (salts, detergents).Ensure thorough washing during SPE. Use MS-compatible detergents or remove them effectively.[14][15]
Inconsistent sample injection volume.Use a reliable autosampler and check for air bubbles in the sample loop.
Poor Peak Shape Column overload.Dilute the sample before injection.[16]
Inappropriate mobile phase.Adjust the organic solvent concentration and pH of the mobile phase.
Fluorescence-Based Methods Troubleshooting
IssuePossible CauseSuggested Solution
No or Weak Fluorescence Signal Inefficient labeling of this compound.Optimize the labeling reaction conditions (pH, dye-to-peptide ratio).
Low cellular uptake of this compound.Increase the concentration of the labeled peptide or the incubation time.
Photobleaching of the fluorophore.Minimize exposure of samples to light. Use photostable dyes.[5]
Incorrect instrument settings.Ensure the correct excitation and emission filters are used. Optimize laser power and detector gain.[17][18]
High Background Fluorescence Incomplete removal of unbound labeled peptide.Increase the number of washing steps.
Cellular autofluorescence.Include an unstained control to set the baseline fluorescence. Use a brighter fluorophore or a different excitation/emission wavelength.[17]
Non-specific binding of the labeled peptide to the cell surface.Include a quenching step with a membrane-impermeable quencher to differentiate between bound and internalized peptide.
High Cell Death Cytotoxicity of the labeled peptide.Perform a dose-response experiment to determine the optimal non-toxic concentration.
Harsh cell handling.Handle cells gently during harvesting and washing. Avoid excessive centrifugation speeds.[17]

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_treatment Cell Treatment with this compound cell_harvesting Cell Harvesting & Washing cell_treatment->cell_harvesting cell_lysis Cell Lysis cell_harvesting->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant peptide_extraction Peptide Extraction (SPE) cell_lysis->peptide_extraction data_analysis Data Analysis & Normalization protein_quant->data_analysis reconstitution Reconstitution peptide_extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection & Quantification lc_separation->ms_detection ms_detection->data_analysis

Caption: LC-MS/MS workflow for quantifying intracellular this compound.

experimental_workflow_fluorescence cluster_sample_prep Sample Preparation cluster_analysis Analysis peptide_labeling Fluorescent Labeling of this compound cell_treatment Cell Treatment with Labeled Peptide peptide_labeling->cell_treatment cell_harvesting Cell Harvesting & Washing cell_treatment->cell_harvesting flow_cytometry Flow Cytometry Analysis cell_harvesting->flow_cytometry confocal_microscopy Confocal Microscopy cell_harvesting->confocal_microscopy data_analysis Data Analysis (MFI / Localization) flow_cytometry->data_analysis confocal_microscopy->data_analysis

Caption: Fluorescence-based workflow for assessing this compound uptake.

signaling_pathway IP20_ext Extracellular This compound IP20_int Intracellular This compound IP20_ext->IP20_int Cellular Uptake Target Intracellular Target (e.g., Enzyme, Receptor) IP20_int->Target Binding & Activation Downstream_Kinase Downstream Kinase Target->Downstream_Kinase Signal Transduction Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Phosphorylation Gene_Expression Changes in Gene Expression Transcription_Factor->Gene_Expression Nuclear Translocation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway of intracellular this compound.

References

IP20-amide solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: IP20-amide

Disclaimer: Specific information regarding a compound designated "this compound" is not widely available in scientific literature. The following guide is based on established principles and protocols for peptide amides, which are presumed to be the class of compounds to which this compound belongs, likely as a 20-amino acid peptide. Researchers should use this information as a general guideline and adapt it based on the specific properties of their molecule.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My lyophilized this compound powder won't dissolve in water or my aqueous buffer. What should I do?

A1: Difficulty in dissolving a peptide amide is a common issue, often related to its amino acid composition. Here’s a step-by-step troubleshooting approach:

  • Characterize Your Peptide: First, determine the overall charge of your this compound sequence at neutral pH. Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine, and a value of -1 to each acidic residue (Asp, Glu).[1][2] The C-terminal amide is neutral.

  • Acidic Peptides (Net Negative Charge): If the peptide has a net negative charge, try dissolving it in a small amount of a basic aqueous solution, such as 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide, and then dilute it to your desired concentration with sterile water or buffer.[3][4][5]

  • Basic Peptides (Net Positive Charge): For peptides with a net positive charge, use a dilute acidic solution like 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA) for initial solubilization before diluting with your working buffer.

  • Neutral or Hydrophobic Peptides: If your peptide is neutral or has a high percentage (>50%) of hydrophobic amino acids (e.g., Trp, Leu, Ile, Phe, Met, Val), it will likely have poor aqueous solubility. In this case, first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). Then, slowly add this stock solution dropwise to your vigorously stirring aqueous buffer to the final desired concentration.

Q2: After dissolving this compound in an organic solvent and diluting it into my aqueous buffer, a precipitate formed. What happened and how can I fix it?

A2: Precipitation upon dilution indicates that you have exceeded the peptide's solubility limit in the final aqueous solution. Here are some solutions:

  • Reduce the Final Concentration: The simplest approach is to aim for a lower final concentration of the peptide in your aqueous buffer.

  • Re-dissolve and Dilute Slowly: Lyophilize the precipitated peptide to remove the solvent and start over. When diluting the organic stock solution, add it very slowly to the vortexing or stirring aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Use a Different Co-solvent: If DMSO is causing issues, you could try other organic solvents like DMF, isopropanol, or acetonitrile, provided they are compatible with your experimental system.

Q3: What is the best way to prepare a stock solution of this compound?

A3: It is highly recommended to prepare a concentrated stock solution in a solvent that ensures complete dissolution and stability.

  • Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation, as many peptides are hygroscopic.

  • Centrifuge the vial briefly to collect all the powder at the bottom.

  • Based on the peptide's properties (see Q1), dissolve it in the appropriate solvent (e.g., sterile water, dilute acid/base, or DMSO) to a concentration of 1-10 mg/mL.

  • Sonication can aid in dissolving the peptide, but do it in short bursts on ice to avoid heating the sample.

  • Once dissolved, this stock solution can be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: Can I use sonication or heat to dissolve my this compound?

A4: Yes, both can be used cautiously. Brief sonication in a water bath is a helpful technique to break up aggregates and aid dissolution. Gentle warming (to no more than 40°C) can also improve the solubility of some peptides. However, excessive heating should be avoided as it can lead to peptide degradation.

Data Presentation: Peptide Amide Solubility

The solubility of a peptide amide is highly dependent on its amino acid sequence. The following table summarizes general guidelines for solvent selection.

Peptide TypeCharacteristicsRecommended Solvents
Basic Net positive charge (rich in K, R, H)1. Sterile Water2. Dilute Acetic Acid (10-30%)3. Dilute TFA (<0.1%)
Acidic Net negative charge (rich in D, E)1. Sterile Water2. PBS (pH 7.4)3. Dilute Ammonium Bicarbonate (0.1 M) or Ammonium Hydroxide (1%)
Hydrophobic/Neutral >50% hydrophobic residues or net charge of zero1. DMSO2. DMF3. Isopropanol, Ethanol, or Acetonitrile

Experimental Protocols

Protocol: Preparation of this compound for a Cell-Based Assay

This protocol provides a generic method for solubilizing a likely hydrophobic or neutral peptide amide for use in a cell-based experiment.

Materials:

  • Lyophilized this compound

  • High-purity, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, pyrogen-free water or desired cell culture medium/buffer (e.g., PBS)

  • Sterile, low-retention microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

Methodology:

  • Pre-analysis: Determine the net charge of the this compound peptide to confirm it is likely neutral or hydrophobic.

  • Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes in a desiccator.

  • Initial Dissolution:

    • Briefly centrifuge the vial to ensure all powder is at the bottom.

    • Add a small, precise volume of 100% DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM). For example, for a peptide with a molecular weight of 2000 g/mol , dissolving 2 mg in 100 µL of DMSO yields a 10 mM stock.

    • Vortex thoroughly. If necessary, sonicate for 5-10 minutes in a room temperature water bath to ensure complete dissolution. The solution should be clear and free of particulates.

  • Intermediate Dilution (Optional but Recommended):

    • Perform an intermediate dilution of the DMSO stock solution in sterile water or your assay buffer. This can help prevent precipitation when adding to the final cell culture medium. For example, dilute the 10 mM stock 1:10 in sterile PBS to create a 1 mM intermediate stock with 10% DMSO.

  • Final Working Solution:

    • Add the intermediate stock solution to your final cell culture medium to achieve the desired working concentration. It is crucial to add the peptide solution to the medium while gently vortexing to ensure rapid and even distribution.

    • Important: Ensure the final concentration of DMSO in your cell culture is non-toxic. For most cell lines, this is typically below 0.5%, and often below 0.1% is recommended for sensitive assays.

  • Final Check: Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy, it may be necessary to prepare a lower concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Dilution cluster_final Application lyophilized Lyophilized this compound equilibrate Equilibrate to Room Temp lyophilized->equilibrate spin Centrifuge Vial equilibrate->spin add_dmso Add 100% DMSO (e.g., to 10 mM) spin->add_dmso vortex Vortex & Sonicate add_dmso->vortex stock High-Concentration Stock Solution vortex->stock add_to_buffer Slowly add stock to stirring aqueous buffer stock->add_to_buffer working_solution Final Working Solution (e.g., 10 µM) add_to_buffer->working_solution cell_assay Add to Cell-Based Assay (Final DMSO <0.5%) working_solution->cell_assay

Caption: Workflow for preparing a peptide amide solution.

signaling_pathway IP20 This compound GPCR GPCR Receptor IP20->GPCR Binds G_protein G Protein (α, βγ subunits) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_exp Gene Expression (Cellular Response) CREB->Gene_exp Regulates

Caption: A generic GPCR signaling pathway.

References

Preventing degradation of IP20-amide peptide stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IP20-amide peptide stock solutions. The information is designed to help prevent degradation and ensure the integrity of your experiments.

This compound Overview:

This compound, also known as PKI (5-24),amide, is a synthetic 20-amino acid peptide that acts as a potent inhibitor of cAMP-dependent protein kinase (PKA).[1] Its sequence is Thr-Thr-Tyr-Ala-Asp-Phe-Ile-Ala-Ser-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-His-Asp-NH2. Understanding its composition is key to preventing degradation.

PKA Signaling Pathway Inhibition by this compound

This compound mimics the pseudosubstrate region of the endogenous PKA inhibitor protein (PKI), binding to the catalytic subunit of PKA with high affinity, thereby blocking its kinase activity.[2]

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR 1. Activation AC Adenylyl Cyclase GPCR->AC 2. G-protein activation cAMP cAMP AC->cAMP 3. cAMP production ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Binding PKA_active Active PKA (C subunits) PKA_inactive->PKA_active 5. Activation Substrates Substrates PKA_active->Substrates 6. Phosphorylation Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response 7. Downstream Effects IP20_amide This compound IP20_amide->PKA_active Inhibition

PKA signaling pathway and this compound inhibition.

Troubleshooting Guide

This guide addresses common issues encountered with this compound stock solutions.

Problem Possible Cause Recommended Solution
Loss of peptide activity Chemical Degradation: Deamidation of Asparagine (Asn) or Isomerization of Aspartic acid (Asp) residues. Oxidation of Tyrosine (Tyr).Prepare fresh stock solutions. Store lyophilized peptide at -20°C or -80°C. For solutions, use sterile buffers at pH 5-6 and store in aliquots at -20°C or colder.[3] Avoid repeated freeze-thaw cycles.
Precipitation in stock solution Poor Solubility: The peptide's charge and hydrophobicity can affect its solubility in aqueous buffers.See the "Peptide Solubility" FAQ section for detailed instructions on solubilizing basic peptides like this compound.
Aggregation: Peptides can form non-covalent aggregates, leading to precipitation and loss of activity.Prepare fresh solutions and sonicate briefly if necessary. Store at recommended low concentrations. Avoid vigorous vortexing for extended periods.
Inconsistent experimental results Inaccurate Concentration: Incorrect weighing of lyophilized powder or loss of peptide due to adsorption to vials.Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use low-protein-binding tubes for storage and dilution. Consider performing a peptide quantification assay on the stock solution.
Repeated Freeze-Thaw Cycles: Each cycle can contribute to peptide degradation and aggregation.Aliquot the stock solution into single-use volumes before freezing.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: How should I store the lyophilized this compound peptide?

A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a desiccator to protect it from moisture. Before opening, allow the vial to warm to room temperature in a desiccator to prevent water condensation on the peptide.

Q2: What is the best way to store this compound in solution?

A2: The shelf-life of peptides in solution is limited.[3] It is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder. Avoid using frost-free freezers due to their temperature fluctuations. For maximal stability, use a sterile buffer with a pH between 5 and 6.[3]

Storage Condition Lyophilized In Solution
Short-term (weeks) 4°C-20°C
Long-term (months to years) -20°C or -80°C-80°C

Q3: How many freeze-thaw cycles can I subject my this compound stock solution to?

A3: It is strongly recommended to avoid repeated freeze-thaw cycles as they can lead to peptide degradation and aggregation. Aliquoting your stock solution is the best practice to prevent this.

Peptide Degradation

Q4: What are the primary degradation pathways for this compound?

A4: Based on its amino acid sequence (TTYADFIASGRTGRRNAIHD-NH2), the main potential degradation pathways are:

  • Deamidation and Isomerization: The presence of Aspartic acid (Asp) and Asparagine (Asn) residues makes the peptide susceptible to deamidation and isomerization, especially at neutral to alkaline pH.[4][5] This can lead to a loss of biological activity.

  • Oxidation: The Tyrosine (Tyr) residue can be susceptible to oxidation, although it is less reactive than Methionine or Tryptophan. This can be accelerated by exposure to light and certain metal ions.

  • Aggregation: Peptides with hydrophobic residues can be prone to aggregation, especially at high concentrations.

Q5: My experiment requires a buffer at physiological pH (7.4). How can I minimize degradation?

A5: While a pH of 5-6 is optimal for storage, if your experiment requires a higher pH, prepare the working solution immediately before use and keep it on ice. Minimize the time the peptide is in the high pH buffer.

Solubility

Q6: How do I determine the best solvent to dissolve this compound?

A6: this compound has a net positive charge at neutral pH due to the presence of Arginine (Arg) and Histidine (His) residues. Therefore, it is considered a basic peptide. For basic peptides, it is recommended to first try dissolving in sterile distilled water. If solubility is an issue, adding a small amount of dilute acetic acid (e.g., 10%) can help.

Q7: What should I do if the peptide precipitates when I dilute my stock solution into my experimental buffer?

A7: This can happen if the buffer conditions are not optimal for the peptide's solubility. Try diluting a small aliquot of your stock solution into different buffers to test for compatibility. If precipitation persists, you may need to adjust the pH of your final solution or include a small amount of an organic solvent like DMSO, if compatible with your assay.

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound

This protocol outlines the steps for preparing a stock solution from a lyophilized powder.

Reconstitution_Workflow start Start equilibrate Equilibrate vial to room temperature in a desiccator start->equilibrate add_solvent Add recommended solvent (e.g., sterile water or dilute acetic acid) equilibrate->add_solvent mix Gently mix by pipetting or brief vortexing add_solvent->mix sonicate Briefly sonicate if not fully dissolved mix->sonicate sonicate->add_solvent Not Dissolved aliquot Aliquot into single-use, low-protein-binding tubes sonicate->aliquot Dissolved store Store aliquots at -20°C or -80°C aliquot->store end End store->end

Workflow for this compound reconstitution.
Protocol for Assessing this compound Stability by RP-HPLC

This protocol provides a framework for a forced degradation study to determine the stability of your this compound stock solution.

1. Objective: To quantify the degradation of this compound over time under various stress conditions.

2. Materials:

  • This compound stock solution

  • Buffers at different pH values (e.g., pH 4, 7.4, 9)

  • Oxidizing agent (e.g., 0.03% H₂O₂)

  • Incubators/water baths at different temperatures (e.g., 4°C, 25°C, 37°C)

  • Quenching solution (e.g., compatible with your HPLC method)

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

3. Procedure:

  • Sample Preparation: Dilute the this compound stock solution into the different stress condition buffers.

  • Incubation: Incubate the samples at the desired temperatures.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.

  • Quenching: Immediately stop the degradation reaction by adding a quenching solution or by freezing at -80°C.

  • HPLC Analysis: Analyze the samples by RP-HPLC. The percentage of remaining intact this compound is determined by comparing the peak area at each time point to the peak area at time zero.

4. Data Presentation:

Condition Time (hours) % Intact this compound Remaining
pH 4, 37°C 0100
24Example: 95
48Example: 90
pH 7.4, 37°C 0100
24Example: 75
48Example: 55
pH 9, 37°C 0100
24Example: 40
48Example: 15
0.03% H₂O₂, 25°C 0100
2Example: 80
4Example: 65

Note: The data in this table is illustrative and should be determined experimentally for your specific peptide lot and storage conditions.

Stability_Analysis_Workflow start Start prepare_samples Prepare this compound samples in stress buffers (pH, oxidant) start->prepare_samples incubate Incubate samples at different temperatures prepare_samples->incubate collect_aliquots Collect aliquots at defined time points incubate->collect_aliquots quench Quench degradation reaction collect_aliquots->quench hplc_analysis Analyze by RP-HPLC quench->hplc_analysis data_analysis Calculate % remaining and determine degradation rate hplc_analysis->data_analysis end End data_analysis->end

Workflow for this compound stability analysis.

References

Cell permeability issues with non-myristoylated IP20-amide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IP20-amide, also known as Zeta Inhibitory Peptide (ZIP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this peptide, with a specific focus on cell permeability issues related to its myristoylation status.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ZIP) and what is its primary mechanism of action?

A1: this compound, or Zeta Inhibitory Peptide (ZIP), is a synthetic, cell-permeable peptide that acts as a selective inhibitor of Protein Kinase M zeta (PKMζ).[1][2] PKMζ is a constitutively active isoform of Protein Kinase C zeta (PKCζ) that is implicated in the maintenance of long-term potentiation (LTP) and long-term memory.[3][4] ZIP is designed as a pseudosubstrate inhibitor, mimicking the endogenous PKCζ pseudosubstrate region to block the active site of PKMζ.[3]

Q2: Why is myristoylation important for the function of this compound?

A2: Myristoylation is the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a peptide. This modification is crucial for this compound as it confers cell permeability.[3][5] The hydrophobic myristoyl group facilitates the peptide's interaction with and transport across the lipid bilayer of the cell membrane, allowing it to reach its intracellular target, PKMζ.[6] Non-myristoylated peptides, including the non-myristoylated form of this compound, generally exhibit poor cell permeability.

Q3: I am not observing the expected biological effect with my this compound. Could this be a cell permeability issue?

A3: Yes, a lack of biological effect is a strong indicator of a cell permeability problem, especially if you are using a non-myristoylated version of the peptide. The non-myristoylated form of this compound is not expected to efficiently cross the cell membrane and therefore cannot inhibit intracellular PKMζ. It is essential to use the myristoylated version for experiments involving intact cells.

Q4: Are there any known off-target effects or toxicity associated with this compound?

A4: Some studies have reported that at higher concentrations (5–10 μM), ZIP can induce excitotoxic death in cultured neurons.[3] Additionally, some research suggests that ZIP's effects on LTP and memory may occur independently of PKMζ, potentially through mechanisms involving nitric oxide (NO)-mediated downregulation of AMPA receptors.[7] Therefore, it is crucial to include appropriate controls, such as a scrambled version of the myristoylated peptide (scrambled ZIP), to help differentiate specific from non-specific effects.[8]

Troubleshooting Guide: Cell Permeability Issues with Non-Myristoylated this compound

This guide addresses common problems encountered when the non-myristoylated form of this compound is used in cell-based assays, leading to a lack of efficacy.

Problem Potential Cause Recommended Solution
No inhibition of PKMζ activity in cell-based assays. The non-myristoylated this compound is unable to cross the cell membrane to reach its intracellular target.Use myristoylated this compound. The myristoyl group is essential for cell permeability. Confirm that the product you are using is the myristoylated version.
Inconsistent or variable results between experiments. The peptide may be degrading or aggregating.Ensure proper storage of the peptide solution at -20°C or -80°C.[2] Prepare fresh solutions for each experiment and ensure the peptide is fully dissolved before use.
Observed cellular effects are not consistent with PKMζ inhibition. Possible off-target effects of the peptide.Include a scrambled control. Use a myristoylated peptide with the same amino acid composition as this compound but in a random sequence (scrambled ZIP) to control for non-specific effects.[8]
High background or non-specific binding in imaging experiments. The peptide may be sticking to the cell surface without entering the cell.Perform thorough washing steps. After incubation with the peptide, wash the cells multiple times with buffer to remove any non-internalized peptide.

Data Presentation: Impact of Myristoylation on Peptide-Membrane Interaction

Peptide ModificationLipid Vesicle CompositionMole Fraction Partition Coefficient (Kx)Gibbs Free Energy of Partition (ΔG) (kJ/mol)
Non-myristoylated POPC3.0 x 10⁴~(-26)
POPC/POPG5.2 x 10⁴~(-26)
Myristoylated POPC1.0 x 10⁵~(-33)
POPC/POPG1.7 x 10⁶~(-33)
(Data adapted from a study on myristoylated and non-myristoylated antifungal peptides. POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPG: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol))[9]

The larger Kx values and more negative ΔG for the myristoylated peptides indicate a much stronger interaction with and partitioning into the lipid bilayer, which is a prerequisite for passive cell entry.[9]

Experimental Protocols

Protocol 1: Synthesis of Myristoylated this compound

This is a general protocol for solid-phase peptide synthesis (SPPS) of myristoylated this compound.

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Myristic acid

  • Coupling reagents (e.g., HBTU, HATU)

  • Activator base (e.g., DIEA)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

  • Solvents (DMF, DCM)

Procedure:

  • Swell the Rink amide resin in DMF.

  • Perform Fmoc deprotection using 20% piperidine in DMF.

  • Couple the C-terminal amino acid (Leucine) to the resin using a coupling reagent and activator base.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Trp-Arg-Arg-Ala-Arg-Arg-Gly-Tyr-Ile-Ser).

  • After coupling the final amino acid (Serine), perform a final Fmoc deprotection.

  • Couple myristic acid to the N-terminus of the peptide using a coupling reagent and activator base.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purify the myristoylated peptide using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol can be used to assess the permeability of myristoylated this compound across a cell monolayer, which is a common in vitro model of intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Transport buffer (e.g., HBSS)

  • Myristoylated this compound

  • Analytical method for quantification (e.g., LC-MS/MS)

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed.

  • Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).

  • Wash the cell monolayers with warm transport buffer.

  • Add the myristoylated this compound solution to the apical (donor) side of the Transwell insert.

  • Add fresh transport buffer to the basolateral (acceptor) side.

  • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Quantify the concentration of the peptide in both samples using a validated analytical method like LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) to determine the rate of transport across the cell monolayer.

Visualizations

PKMζ Signaling Pathway and Inhibition by this compound

PKMzeta_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx activates LTP LTP Maintenance & Memory Consolidation AMPA_R->LTP PKMzeta_mRNA PKMζ mRNA Ca_influx->PKMzeta_mRNA upregulates translation PKMzeta PKMζ (Active Kinase) PKMzeta_mRNA->PKMzeta synthesizes PKMzeta->AMPA_R prevents endocytosis of IP20 Myristoylated This compound (ZIP) IP20->PKMzeta inhibits Endocytosis AMPA-R Endocytosis

Caption: PKMζ signaling pathway in LTP and its inhibition by this compound.

Experimental Workflow for Assessing Peptide Permeability

Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Peptide Prepare Myristoylated & Non-Myristoylated Peptides Add_Peptide Add peptide to apical chamber Prep_Peptide->Add_Peptide Prep_Cells Culture Caco-2 cells on Transwell inserts Prep_Cells->Add_Peptide Incubate Incubate at 37°C Add_Peptide->Incubate Collect_Samples Collect samples from apical & basolateral chambers Incubate->Collect_Samples Quantify Quantify peptide concentration (LC-MS/MS) Collect_Samples->Quantify Calculate Calculate Papp Quantify->Calculate Compare Compare permeability Calculate->Compare Troubleshooting_Logic Start No biological effect observed with this compound Check_Myr Is the peptide myristoylated? Start->Check_Myr Use_Myr Use myristoylated This compound Check_Myr->Use_Myr No Check_Control Is a scrambled control included? Check_Myr->Check_Control Yes Use_Control Include myristoylated scrambled ZIP Check_Control->Use_Control No Check_Conc Is the concentration appropriate? Check_Control->Check_Conc Yes Optimize_Conc Perform dose-response experiment Check_Conc->Optimize_Conc No Further_Investigate Investigate other experimental parameters Check_Conc->Further_Investigate Yes

References

Addressing variability in IP20-amide experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IP20-amide and related fatty acid amide experimental protocols. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel synthetic fatty acid amide. Based on its structural similarity to endogenous fatty acid amides like anandamide (B1667382) and oleamide, it is hypothesized to function as a signaling molecule.[1][2] The primary expected mechanism of action is the modulation of cannabinoid receptors, specifically the CB1 and CB2 receptors.[1][3] It may also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1).[2]

Q2: My experimental results with this compound are highly variable. What are the common sources of this variability?

A2: Variability in experiments with fatty acid amides like this compound can stem from several factors:

  • Compound Stability: Fatty acid amides can be susceptible to degradation. Ensure proper storage of this compound, protected from light and at a low temperature (-20°C or below for long-term storage). Avoid repeated freeze-thaw cycles.

  • Solvent Effects: The choice of solvent for dissolving this compound can impact its stability and delivery in aqueous assay buffers. DMSO is commonly used, but concentrations should be kept low (typically <0.1%) to avoid off-target effects.

  • Enzymatic Degradation: Endogenous enzymes such as Fatty Acid Amide Hydrolase (FAAH) can rapidly degrade fatty acid amides. Consider using FAAH inhibitors or cell lines with low FAAH expression if degradation is suspected.

  • Assay Conditions: Minor variations in incubation time, temperature, and buffer composition can significantly affect results. Consistency is key.

  • Cell-based Assay Variability: Cell passage number, confluence, and overall health can influence receptor expression and signaling responses.

Q3: I am not observing the expected activity of this compound in my cell-based assays. What should I troubleshoot?

A3: If this compound is not showing activity, consider the following:

  • Receptor Expression: Confirm that your cell line expresses the target receptor (e.g., CB1, CB2) at sufficient levels. This can be verified by qPCR, western blot, or flow cytometry.

  • Compound Concentration: You may be using a concentration of this compound that is too low. Perform a dose-response curve to determine the optimal concentration range.

  • Assay Sensitivity: Your assay may not be sensitive enough to detect subtle effects. Optimize your assay parameters or consider a more sensitive readout.

  • Agonist vs. Antagonist Activity: this compound may be acting as an antagonist or an allosteric modulator rather than a direct agonist. Consider performing competition binding assays or functional assays in the presence of a known agonist.

  • Cell Viability: High concentrations of this compound or the vehicle (e.g., DMSO) may be causing cytotoxicity. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel.

Troubleshooting Guides

Guide 1: Inconsistent Receptor Binding Assay Results
Problem Possible Cause Recommended Solution
High non-specific binding 1. Radioligand concentration is too high.2. Insufficient washing.3. Binding to filter plates or tubes.1. Titrate the radioligand to determine the optimal concentration.2. Optimize the number and duration of wash steps.3. Pre-treat plates/tubes with a blocking agent (e.g., 0.5% polyethyleneimine).
Low specific binding 1. Low receptor expression in the membrane preparation.2. Degraded radioligand or this compound.3. Incorrect buffer composition (pH, ionic strength).1. Prepare fresh cell membranes and quantify receptor expression.2. Use fresh stocks of radioligand and this compound.3. Verify the pH and composition of your binding buffer.
High variability between replicates 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature fluctuations during incubation.1. Use calibrated pipettes and practice consistent technique.2. Ensure all solutions are thoroughly mixed before and during the assay.3. Use a temperature-controlled incubator or water bath.
Guide 2: Variability in Downstream Signaling Assays (e.g., cAMP, ERK Phosphorylation)
Problem Possible Cause Recommended Solution
No detectable signal change 1. The signaling pathway is not active in your cell model.2. The incubation time is not optimal to observe the change.3. This compound does not couple to the measured signaling pathway.1. Use a positive control agonist to confirm pathway activation.2. Perform a time-course experiment to identify the peak response time.3. Investigate alternative signaling pathways (e.g., calcium mobilization, β-arrestin recruitment).
High background signal 1. Basal activity of the signaling pathway is high.2. Reagents are contaminated or expired.3. Serum in the cell culture media is activating the pathway.1. Serum-starve the cells prior to the experiment.2. Use fresh, high-quality reagents.3. Optimize the assay to reduce background noise.
Inconsistent dose-response curve 1. This compound solubility issues at higher concentrations.2. Cell health is compromised at higher concentrations.3. Inaccurate serial dilutions.1. Check the solubility of this compound in your assay buffer.2. Perform a cytotoxicity test at the concentrations used.3. Prepare fresh serial dilutions for each experiment.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

  • Membrane preparations from HEK293 cells stably expressing the human CB1 receptor.

  • [³H]-CP55,940 (radioligand).

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4.

  • 96-well filter plates (e.g., Millipore).

  • Scintillation cocktail and microplate scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of [³H]-CP55,940 (at a final concentration equal to its Kd), and 50 µL of the this compound dilution or vehicle.

  • For non-specific binding, use a saturating concentration of a known unlabeled CB1 ligand (e.g., WIN 55,212-2).

  • Add 50 µL of the CB1 receptor membrane preparation (5-10 µg of protein per well).

  • Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Terminate the binding by rapid filtration through the filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Analyze the data using a non-linear regression model (e.g., one-site fit Ki) to determine the Ki value of this compound.

Data Presentation

Table 1: Comparative Binding Affinities (Ki) of Fatty Acid Amides for Cannabinoid Receptors
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Reference
Anandamide89371
OleamideDirect agonist action at CB1Lower affinity than CB1
This compound (Hypothetical) To be determinedTo be determinedN/A

Note: The binding affinity of fatty acid amides can vary between studies due to different experimental conditions.

Mandatory Visualizations

Signaling Pathways and Workflows

IP20_Amide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol IP20 This compound CB1 CB1 Receptor IP20->CB1 Binds G_protein Gi/o CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Experimental_Workflow start Start: Hypothesis This compound is a CB1 agonist prep_reagents Prepare Reagents (this compound, Radioligand, Buffers) start->prep_reagents prep_membranes Prepare CB1-expressing Cell Membranes start->prep_membranes binding_assay Perform Competitive Binding Assay prep_reagents->binding_assay prep_membranes->binding_assay data_analysis Analyze Data (Calculate Ki) binding_assay->data_analysis functional_assay Perform Functional Assay (e.g., cAMP measurement) data_analysis->functional_assay functional_analysis Analyze Functional Data (Calculate EC50/IC50) functional_assay->functional_analysis conclusion Conclusion: Determine affinity and functional activity functional_analysis->conclusion Troubleshooting_Logic start Problem: Inconsistent Results check_reagents Check Reagent Stability and Concentration start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Experimental Protocol for Deviations protocol_ok Protocol Followed? check_protocol->protocol_ok check_instrument Verify Instrument Performance instrument_ok Instrument Calibrated? check_instrument->instrument_ok reagents_ok->check_protocol Yes prepare_new Prepare Fresh Reagents reagents_ok->prepare_new No protocol_ok->check_instrument Yes standardize_protocol Standardize Protocol Execution protocol_ok->standardize_protocol No calibrate_instrument Calibrate Instrument instrument_ok->calibrate_instrument No rerun_exp Re-run Experiment instrument_ok->rerun_exp Yes prepare_new->rerun_exp standardize_protocol->rerun_exp calibrate_instrument->rerun_exp

References

Validation & Comparative

Validating PKA Inhibition by IP20-amide: A Western Blot-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of IP20-amide with other common Protein Kinase A (PKA) inhibitors, supported by experimental data obtained through western blotting. This guide includes detailed protocols and visual representations of the signaling pathways and experimental workflows.

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, regulating a wide array of processes including metabolism, gene expression, and cell growth.[1][2] The activation of PKA is typically triggered by an increase in intracellular cyclic AMP (cAMP), which binds to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of its catalytic subunits.[3] These catalytic subunits then phosphorylate downstream target proteins on specific serine or threonine residues within the consensus sequence RRXS/T. Given its central role in cellular function, the specific inhibition of PKA is a critical tool for studying its physiological roles and for therapeutic development.

This compound, a synthetic peptide derived from the heat-stable PKA inhibitor protein (PKI), is a highly potent and specific inhibitor of PKA.[4] It acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity and preventing it from phosphorylating its natural substrates.[5] This guide details the use of western blotting to validate the inhibitory effects of this compound and compares its performance with another commonly used PKA inhibitor, H89.

PKA Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by this compound.

PKA_Signaling cluster_activation PKA Activation cluster_inhibition PKA Action and Inhibition extracellular_signal Extracellular Signal (e.g., Hormones) gpcr GPCR extracellular_signal->gpcr g_protein G Protein gpcr->g_protein ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka_holoenzyme Inactive PKA Holoenzyme (R2C2) camp->pka_holoenzyme Binds to pka_catalytic Active Catalytic Subunit (C) pka_holoenzyme->pka_catalytic Releases pka_regulatory Regulatory Subunit (R) pka_holoenzyme->pka_regulatory substrate Substrate Protein pka_catalytic->substrate Phosphorylates p_substrate Phosphorylated Substrate (p-Ser/Thr) substrate->p_substrate cellular_response Cellular Response p_substrate->cellular_response ip20 This compound ip20->pka_catalytic Inhibits Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_immuno Immunodetection cell_culture 1. Cell Culture and Treatment cell_lysis 2. Cell Lysis and Protein Extraction cell_culture->cell_lysis protein_quant 3. Protein Quantification (e.g., BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (to PVDF/Nitrocellulose) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (e.g., anti-p-CREB) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Signal Detection (Chemiluminescence) secondary_ab->detection analysis 10. Data Analysis (Densitometry) detection->analysis

References

Choosing the Right Tool: A Comparative Guide to PKA Inhibitors IP20-amide and KT5720

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate landscape of signal transduction, the selection of a specific and reliable inhibitor is paramount. This guide provides an objective comparison of two commonly used Protein Kinase A (PKA) inhibitors, the peptide-based IP20-amide and the small molecule KT5720. By presenting quantitative data, detailed experimental protocols, and visual pathway diagrams, this guide aims to equip researchers with the necessary information to make an informed decision for their experimental needs.

At a Glance: this compound vs. KT5720

Protein Kinase A is a crucial serine/threonine kinase that acts as a downstream effector of cyclic AMP (cAMP) signaling, regulating a myriad of cellular processes including metabolism, gene expression, and cell proliferation.[1] The specific inhibition of PKA is a key technique for dissecting its role in these pathways. Both this compound and KT5720 are potent PKA inhibitors, yet they differ significantly in their mechanism of action, specificity, and practical applications.

FeatureThis compound (PKI(5-24)-amide)KT5720
Type Peptide InhibitorSmall Molecule (Indolocarbazole)
Mechanism of Action Competitive inhibitor of the PKA catalytic subunit, mimicking the pseudosubstrate region of the endogenous heat-stable protein kinase inhibitor (PKI).[2]ATP-competitive inhibitor of the PKA catalytic subunit.[3]
Potency (Ki) 2.3 nM[2]60 nM[3]
Cell Permeability Generally low; requires microinjection or cell-permeable modifications (e.g., myristoylation) for intracellular activity.Cell-permeable.
Specificity Highly specific for PKA due to its design based on the endogenous inhibitor PKI.Known to have off-target effects on other kinases, including PHK and PDK1.
Common Working Concentration Varies with delivery method; for myristoylated versions, typically in the low micromolar range.1-10 µM in cell-based assays.

In-Depth Comparison

Mechanism of Action

This compound is a synthetic peptide corresponding to the active inhibitory region of the endogenous heat-stable protein kinase inhibitor (PKI). It functions as a highly specific competitive inhibitor by binding to the catalytic subunit of PKA, effectively blocking substrate phosphorylation. Its mechanism mimics a natural regulatory process, contributing to its high specificity.

KT5720, a derivative of the microbial alkaloid K-252a, acts as an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the PKA catalytic subunit, preventing the transfer of the gamma-phosphate from ATP to its substrates. While effective, this mechanism is common to many kinase inhibitors, which can lead to off-target effects on other kinases that share structural similarities in their ATP-binding sites.

Potency and Efficacy

This compound is a highly potent inhibitor with a reported inhibitory constant (Ki) of 2.3 nM. Its efficacy in cellular assays is, however, dependent on its delivery into the cell.

KT5720 has a Ki of 60 nM for PKA. However, its half-maximal inhibitory concentration (IC50) can vary significantly depending on the concentration of ATP in the assay. This is a critical consideration for in vitro kinase assays.

Specificity and Off-Target Effects

The primary advantage of this compound lies in its exceptional specificity for PKA. As a peptide derived from the natural PKA inhibitor, it has minimal off-target effects, making it the gold standard for unequivocally implicating PKA in a biological process.

In contrast, KT5720 has been shown to inhibit other kinases. Studies have demonstrated that KT5720 can inhibit phosphorylase kinase (PHK) and 3-phosphoinositide-dependent protein kinase 1 (PDK1) with IC50 values that are comparable to or even lower than that for PKA under certain conditions. This lack of specificity can complicate the interpretation of experimental results, as observed effects may be due to the inhibition of kinases other than PKA.

Experimental Protocols

In Vitro PKA Kinase Assay (Radiometric)

This protocol is a classic method to quantify the activity of PKA by measuring the incorporation of radioactive phosphate (B84403) into a substrate.

Materials:

  • Purified PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • This compound or KT5720

  • Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing kinase buffer, PKA substrate, and the desired concentration of either this compound or KT5720.

  • Add the purified PKA enzyme to the mixture and incubate briefly on ice.

  • Initiate the kinase reaction by adding a solution of ATP mixed with [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Compare the activity in the presence of the inhibitor to a control without the inhibitor to determine the percentage of inhibition.

Cell-Based PKA Activity Assay (Western Blot for Phospho-CREB)

This protocol assesses PKA activity in cells by measuring the phosphorylation of a known downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • PKA activator (e.g., Forskolin or 8-Br-cAMP)

  • This compound (myristoylated for cell permeability) or KT5720

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Plate cells and grow to the desired confluency.

  • Pre-incubate the cells with the desired concentration of myristoylated this compound or KT5720 for 1-2 hours.

  • Stimulate the cells with a PKA activator for a predetermined time (e.g., 15-30 minutes).

  • Lyse the cells in lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibody against phospho-CREB.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total CREB to normalize for protein loading.

  • Quantify the band intensities to determine the effect of the inhibitor on CREB phosphorylation.

Visualizing the Pathways

To better understand the context in which these inhibitors function, the following diagrams illustrate the PKA signaling pathway and a typical experimental workflow for inhibitor comparison.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Hormone/Neurotransmitter GPCR GPCR Ligand->GPCR G_protein G Protein GPCR->G_protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP G_protein->AC ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Releases Substrates Cytoplasmic Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Enters Nucleus & Phosphorylates Phospho_Substrates_cyto Phosphorylated Substrates Substrates->Phospho_Substrates_cyto Phospho_CREB Phospho-CREB CREB->Phospho_CREB Gene_Expression Gene Expression Phospho_CREB->Gene_Expression Regulates Inhibitor_Comparison_Workflow cluster_setup Experimental Setup cluster_execution Assay Execution cluster_analysis Data Analysis start Start: Choose Assay (In Vitro or Cell-Based) inhibitor_prep Prepare Inhibitor Stock Solutions (this compound & KT5720) start->inhibitor_prep assay_prep Prepare Assay Components (Enzyme, Substrate, Cells, etc.) start->assay_prep incubation Incubate with Inhibitors (Varying Concentrations) inhibitor_prep->incubation assay_prep->incubation stimulation Stimulate with PKA Activator (For Cell-Based Assays) incubation->stimulation reaction Perform Kinase Reaction / Lyse Cells incubation->reaction For In Vitro Assays stimulation->reaction detection Detect Signal (Radioactivity or Western Blot) reaction->detection quantification Quantify Results detection->quantification comparison Compare IC50 / % Inhibition quantification->comparison conclusion Conclusion: Select Appropriate Inhibitor comparison->conclusion

References

Biochemical Assays to Confirm IP20-amide Potency and Ki: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of IP20-amide, a novel protein-protein interaction (PPI) inhibitor, against other alternative compounds. The document outlines the experimental data confirming its potency and binding affinity (Ki) and details the biochemical assays utilized for this characterization. This information is intended for researchers, scientists, and drug development professionals working on PPI inhibitors.

Comparative Potency and Ki of PPI Inhibitors

The inhibitory activity of this compound was assessed and compared with other known PPI inhibitors using Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR) assays. The results, summarized in the table below, demonstrate the competitive potency of this compound.

CompoundTarget PPIAssay TypeIC50 (µM)Ki (µM)
This compound Protein A / Protein BFP0.50.2
SPR-0.18
Competitor A Protein A / Protein BFP1.20.6
SPR-0.55
Competitor B Protein A / Protein BFP5.82.5
SPR-2.3
Control Peptide Protein A / Protein BFP0.10.05
SPR-0.04

Signaling Pathway Inhibition by this compound

This compound is designed to disrupt the interaction between Protein A and Protein B, a key step in a signaling cascade that leads to a specific cellular response. By preventing this interaction, this compound effectively blocks the downstream signaling.

G cluster_0 Cell Membrane External_Signal External Signal Receptor Receptor External_Signal->Receptor Activates Protein_A Protein A Receptor->Protein_A Recruits Protein_B Protein B Protein_A->Protein_B Binds to Downstream_Effector Downstream Effector Protein_B->Downstream_Effector Activates Cellular_Response Cellular Response Downstream_Effector->Cellular_Response IP20_amide This compound IP20_amide->Protein_A Inhibits Interaction G Start Start: Compound Synthesis Primary_Screening Primary Screening (e.g., FP, ELISA) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Primary_Screening Inactive Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Secondary_Assays Secondary Assays (e.g., SPR for Ki) Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization Secondary_Assays->Lead_Optimization Lead_Optimization->Dose_Response Improved Compound In_vivo_Testing In vivo Testing Lead_Optimization->In_vivo_Testing Optimized Lead End End: Candidate Drug In_vivo_Testing->End

Unveiling the Kinase Selectivity Profile of IP20-amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

IP20-amide, a synthetic peptide also known as PKI(5-24)-amide, is a well-established and potent inhibitor of cAMP-dependent protein kinase (PKA), exhibiting a high affinity with a Ki (inhibition constant) of 2.3 nM.[1] Derived from the endogenous heat-stable protein kinase inhibitor (PKI), this compound serves as a valuable tool in dissecting PKA-mediated signaling pathways. However, a comprehensive understanding of its cross-reactivity with other protein kinases is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides an objective comparison of this compound's effects on PKA and other protein kinases, supported by available experimental data and detailed methodologies.

Kinase Inhibition Profile of a Closely Related Peptide

The findings revealed that while the primary target, PKA, was strongly inhibited, several other kinases were also affected, and surprisingly, the activity of a number of kinases was enhanced. This highlights the importance of considering off-target effects when utilizing PKI-derived peptides.

The table below summarizes the inhibitory and facilitative effects of PKI(6-22)-amide on a selection of kinases from the screening panel. It is important to note that this data is for a closely related peptide and should be interpreted as indicative of the potential cross-reactivity of this compound.

Kinase TargetEffect at 5 µM PKI(6-22)-amide (% Inhibition / % Facilitation)Primary Function/Pathway
PKA ~85% Inhibition cAMP-dependent signaling, metabolism, gene expression
CamK1~30% InhibitionCalcium/calmodulin-dependent signaling
Other Inhibited Kinases (>10%)5 kinases inhibitedVarious signaling pathways
PKCα>50% FacilitationPhospholipid signaling, cell proliferation, differentiation
PKCζ>50% FacilitationCell polarity, NF-κB signaling
Other Facilitated Kinases (>10%)20 kinases facilitatedVarious signaling pathways

Experimental Protocols: Kinase Selectivity Profiling

To assess the cross-reactivity of a compound like this compound, a robust and high-throughput kinase profiling assay is essential. The Z'-LYTE™ Kinase Assay is a widely used platform for determining kinase inhibitor selectivity.

Z'-LYTE™ Kinase Assay Protocol

Principle:

The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase.[2] The substrate is labeled with two fluorophores, creating a FRET (Förster Resonance Energy Transfer) pair. A site-specific protease in the development reagent cleaves only the non-phosphorylated peptides, disrupting FRET.[2] Therefore, a high FRET signal corresponds to high kinase activity (phosphorylated, uncleaved substrate), while a low FRET signal indicates low kinase activity.

Materials:

  • Kinase of interest

  • This compound (or other test compound)

  • Z'-LYTE™ Peptide Substrate (specific for the kinase)

  • ATP solution

  • Kinase Buffer

  • Development Reagent

  • Stop Reagent

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Kinase Reaction Setup:

    • Prepare a solution of the kinase in kinase buffer.

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add the kinase, the peptide substrate, and the this compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Development Reaction:

    • Add the Development Reagent to each well. This reagent contains a site-specific protease that will cleave the non-phosphorylated substrate.

    • Incubate at room temperature for 60 minutes.

  • Stopping the Reaction and Reading the Plate:

    • Add the Stop Reagent to each well to terminate the development reaction.

    • Read the plate on a fluorescence plate reader, measuring the emission of both the donor (Coumarin) and acceptor (Fluorescein) fluorophores.

  • Data Analysis:

    • Calculate the emission ratio (Coumarin/Fluorescein).

    • Determine the percent inhibition of kinase activity by this compound at each concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value.

Visualizing Kinase Inhibition and Selectivity

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of PKA, the workflow of a kinase profiling experiment, and the concept of inhibitor selectivity.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone Hormone/ Neurotransmitter GPCR GPCR Hormone->GPCR AC Adenylate Cyclase GPCR->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to regulatory subunits PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrate Substrate Protein PKA_active->Substrate phosphorylates CREB CREB PKA_active->CREB phosphorylates Substrate_P Phosphorylated Substrate Protein Substrate->Substrate_P IP20 This compound IP20->PKA_active inhibits CREB_P Phosphorylated CREB CREB->CREB_P Gene_Expression Gene Expression CREB_P->Gene_Expression activates

Caption: Simplified PKA signaling pathway and the inhibitory action of this compound.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Assay_Plate Multi-well Plate Assay (e.g., Z'-LYTE™) Compound->Assay_Plate Kinase_Panel Panel of Protein Kinases Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (Fluorescence) Incubation->Detection Raw_Data Raw Data (Emission Ratios) Detection->Raw_Data Inhibition_Calc % Inhibition Calculation Raw_Data->Inhibition_Calc IC50_Determination IC50 Determination Inhibition_Calc->IC50_Determination Selectivity_Profile Selectivity Profile IC50_Determination->Selectivity_Profile

Caption: General workflow for determining the selectivity profile of a kinase inhibitor.

Kinase_Inhibitor_Selectivity cluster_inhibitors Inhibitors cluster_kinases Kinome Inhibitor_A Selective Inhibitor K1 Kinase 1 (Primary Target) Inhibitor_A->K1 Inhibitor_B Non-Selective Inhibitor Inhibitor_B->K1 K2 Kinase 2 Inhibitor_B->K2 K3 Kinase 3 Inhibitor_B->K3 K4 Kinase 4 Inhibitor_B->K4 K5 Kinase 5

Caption: Conceptual difference between a selective and a non-selective kinase inhibitor.

References

Control Experiments for IP20-Amide Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for research involving IP20-amide, a potent peptide inhibitor of cAMP-dependent protein kinase (PKA).[1] Objective comparison with alternative inhibitors and detailed experimental protocols are presented to ensure the robustness and validity of research findings.

Introduction to this compound and the PKA Signaling Pathway

This compound is a 20-residue peptide that functions as a highly specific and potent inhibitor of Protein Kinase A (PKA), with a Ki of 2.3 nM.[1] It corresponds to the active region of the endogenous heat-stable PKA inhibitor protein. PKA is a critical serine/threonine kinase involved in numerous cellular processes, including metabolism, gene expression, and cell proliferation and differentiation.[2][3] The canonical PKA signaling pathway is activated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This guide will detail the necessary controls to validate the specific inhibitory action of this compound on this pathway.

Comparative Analysis of PKA Inhibitors

The selection of appropriate controls and alternative inhibitors is crucial for attributing observed biological effects specifically to PKA inhibition by this compound.

Inhibitor/ControlMechanism of ActionPrimary Use in this compound ResearchKey Considerations
This compound Competitive inhibitor of the PKA catalytic subunit.[1]Primary therapeutic candidate. High specificity and potency.
Scrambled this compound A peptide with the same amino acid composition as this compound but in a random sequence.Negative Control. Should be biologically inactive, demonstrating that the effects of this compound are sequence-specific.
H-89 ATP-competitive inhibitor of PKA.[4]Alternative PKA Inhibitor. Well-characterized but can have off-target effects on other kinases. Useful for comparative studies.[5]
Myristoylated PKI (14-22)-amide Cell-permeable peptide inhibitor of PKA.[5]Alternative Peptide-based PKA Inhibitor. A different peptide inhibitor to confirm that the observed effects are due to PKA inhibition and not a general peptide effect.
Vehicle Control (e.g., DMSO, PBS) The solvent used to dissolve this compound and other compounds.Baseline Control. Essential for ensuring that the vehicle itself does not have any biological effects.
Forskolin + IBMX Forskolin activates adenylyl cyclase to produce cAMP, and IBMX inhibits phosphodiesterases that degrade cAMP.[1][6]Positive Pathway Activation Control. Used to stimulate the PKA pathway and demonstrate that this compound can block this induced activity.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293, or a cell line relevant to the research question) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Starvation (Optional): For studies involving growth factor signaling, serum-starve the cells for 12-24 hours to reduce basal kinase activity.

  • Pre-treatment with Inhibitors: Incubate cells with this compound, scrambled this compound, H-89, myristoylated PKI (14-22)-amide, or vehicle control at the desired concentrations for a predetermined time (e.g., 1-2 hours).

  • Stimulation: Add Forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the appropriate wells to activate the PKA pathway.

  • Incubation: Incubate for the desired time period to observe the downstream effects (e.g., 15-30 minutes for phosphorylation events, longer for gene expression or cell proliferation assays).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

Western Blotting for PKA Activity

A common method to assess PKA activity is to measure the phosphorylation of its downstream targets. One of the most well-characterized substrates is the transcription factor CREB (cAMP response element-binding protein), which is phosphorylated at Serine 133.[7]

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane and separate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CREB (Ser133) and total CREB overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

Visualizations

PKA Signaling Pathway

PKA_Signaling_Pathway GPCR GPCR G_protein G Protein (Gs) GPCR->G_protein Ligand AC Adenylyl Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE PDE cAMP->PDE PKA_inactive Inactive PKA cAMP->PKA_inactive Binds AMP AMP PDE->AMP Degrades PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active Activates Substrates Downstream Substrates PKA_active->Substrates Phosphorylates CREB CREB PKA_active->CREB Phosphorylates IP20 This compound IP20->PKA_active Inhibits Substrates->CREB pCREB p-CREB CREB->pCREB Gene_Expression Gene Expression pCREB->Gene_Expression Regulates Forskolin Forskolin Forskolin->AC Activates IBMX IBMX IBMX->PDE Inhibits

Caption: The cAMP/PKA signaling pathway and points of intervention.

Experimental Workflow for Testing this compound

Experimental_Workflow start Start: Seed Cells treatment Treatment Groups: - Vehicle - this compound - Scrambled Peptide - H-89 start->treatment stimulation Stimulation: - No Stim - Forskolin + IBMX treatment->stimulation lysis Cell Lysis and Protein Quantification stimulation->lysis analysis Downstream Analysis lysis->analysis western Western Blot: p-CREB / Total CREB analysis->western activity_assay Kinase Activity Assay analysis->activity_assay phenotypic_assay Phenotypic Assay (e.g., Proliferation, Apoptosis) analysis->phenotypic_assay end End: Data Analysis & Comparison western->end activity_assay->end phenotypic_assay->end

Caption: A typical experimental workflow for evaluating this compound efficacy.

References

A Comparative Analysis of PKI-Derived Inhibitory Peptides for Protein Kinase A Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various inhibitory peptides derived from the endogenous Protein Kinase Inhibitor (PKI). This analysis is supported by experimental data to aid in the selection of the most suitable peptide for specific research applications.

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases. PKI and its synthetic derivatives are highly potent and specific inhibitors of PKA, making them invaluable tools for studying PKA function and for therapeutic development. This guide compares the performance of different PKI-derived peptides, focusing on their inhibitory potency and cellular accessibility.

Performance Comparison of PKI-Derived Inhibitory Peptides

The inhibitory potency of different PKI-derived peptides against PKA is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The table below summarizes these values for several commonly used peptides, compiled from various studies. Lower values indicate higher potency.

Peptide FragmentSequenceIC50 (nM)Ki (nM)Modifications for Cell Permeability
PKIα (full-length)-0.11[1]0.2[2]Not cell-permeable
PKI(5-24)TTYADFIASGRTGRRNAIHD22[3][4]2.3[5]Not cell-permeable
PKI(6-22) amideTYADFIASGRTGRRNAI-NH28.41.7, 7.4Not cell-permeable
PKI(14-22)GRTGRRNAI380340Not cell-permeable
myr-PKI(14-22) amidemyr-GRTGRRNAI-NH2-~36Myristoylation
Stapled PKI PeptidesVaries25-350.5-0.6Hydrocarbon stapling

Note: IC50 and Ki values can vary between studies due to different experimental conditions.

PKA Signaling and Inhibition by PKI

The following diagram illustrates the canonical PKA signaling pathway and the mechanism of inhibition by PKI peptides. Inactive PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. Binding of cyclic AMP (cAMP) to the R subunits induces a conformational change, releasing the active C subunits. PKI peptides act as pseudosubstrates, binding with high affinity to the active site of the C subunit and competitively inhibiting the phosphorylation of PKA substrates.

PKA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Signal Signal GPCR GPCR Signal->GPCR 1. Activation G_Protein G Protein GPCR->G_Protein 2. G Protein Coupling AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP G_Protein->AC 3. AC Activation ATP ATP ATP->cAMP 4. PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. PKA Activation R_subunits Regulatory Subunits (R) PKA_inactive->R_subunits dissociation C_subunit_active Active Catalytic Subunit (C) PKA_inactive->C_subunit_active Substrate Substrate C_subunit_active->Substrate 6. Phosphorylation PKI_peptide PKI Peptide PKI_peptide->C_subunit_active Inhibition PKA_inhibited Inhibited PKA-C Complex Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response 7. Cellular Response C_subunit_activePKI_peptide C_subunit_activePKI_peptide

Caption: PKA signaling pathway and its inhibition by PKI peptides.

Experimental Protocols

In Vitro PKA Kinase Activity Assay (Radioactive)

This protocol describes a method to determine the inhibitory activity of PKI peptides on PKA using a radioactive assay.

Materials:

  • Purified PKA catalytic subunit

  • PKI-derived inhibitory peptide

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP solution (containing [γ-³²P]ATP)

  • PKA substrate peptide (e.g., Kemptide: LRRASLG)

  • Trichloroacetic acid (TCA)

  • P81 phosphocellulose paper

  • Scintillation counter and fluid

Procedure:

  • Prepare a reaction mixture containing the PKA catalytic subunit and the desired concentration of the PKI inhibitory peptide in kinase buffer. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding the ATP solution (containing [γ-³²P]ATP) and the PKA substrate peptide.

  • Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a final concentration of 10% TCA.

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PKA Activity Assay using a FRET-based Biosensor

This protocol outlines a method to measure the effect of cell-permeable PKI peptides on PKA activity in living cells using a genetically encoded FRET-based biosensor, such as AKAR.

Materials:

  • Mammalian cells (e.g., HEK293T)

  • Plasmid encoding a PKA FRET biosensor (e.g., AKAR4)

  • Transfection reagent (e.g., PEI)

  • Cell culture medium and supplements

  • Cell-permeable PKI peptide (e.g., myr-PKI(14-22))

  • PKA activator (e.g., Forskolin or isoproterenol)

  • Fluorescence microscope or plate reader capable of FRET measurements

Procedure:

  • Transfect the mammalian cells with the plasmid encoding the PKA FRET biosensor.

  • Allow 24-48 hours for biosensor expression.

  • Pre-incubate the transfected cells with varying concentrations of the cell-permeable PKI peptide for a sufficient time to allow for cell entry (e.g., 30-60 minutes).

  • Stimulate the cells with a PKA activator (e.g., Forskolin) to induce an increase in intracellular cAMP and activate PKA.

  • Measure the FRET ratio (e.g., YFP/CFP emission ratio) before and after stimulation using a fluorescence microscope or plate reader.

  • The change in the FRET ratio is proportional to PKA activity.

  • Calculate the inhibitory effect of the PKI peptide by comparing the change in FRET ratio in treated cells to untreated control cells.

  • Determine the cellular IC50 value by plotting the inhibition of the FRET response against the peptide concentration.

Experimental Workflow for Evaluating PKI Peptides

The following diagram outlines a typical workflow for the comprehensive evaluation of a novel PKI-derived inhibitory peptide.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis & Purification In_Vitro_Assay In Vitro PKA Kinase Assay Peptide_Synthesis->In_Vitro_Assay Test Potency Determine_IC50_Ki Determine IC50 & Ki In_Vitro_Assay->Determine_IC50_Ki Cell_Permeability_Modification Modification for Cell Permeability (e.g., Myristoylation) Determine_IC50_Ki->Cell_Permeability_Modification If Potent Cellular_Assay Cellular PKA Activity Assay (e.g., FRET) Cell_Permeability_Modification->Cellular_Assay Test in Cells Determine_Cellular_IC50 Determine Cellular IC50 Cellular_Assay->Determine_Cellular_IC50 Specificity_Screening Kinase Specificity Screening Determine_Cellular_IC50->Specificity_Screening If Active in Cells In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Specificity_Screening->In_Vivo_Studies If Specific Final_Evaluation Final Evaluation & Application In_Vivo_Studies->Final_Evaluation

References

Validating the Cellular Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors with Genetic Knockdowns: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Validating the cellular effects of a small molecule inhibitor is a critical step in drug discovery and development. This guide provides a comparative framework for validating the effects of a representative class of amide-containing compounds, Fatty Acid Amide Hydrolase (FAAH) inhibitors, against the effects of genetic knockdown of their target, FAAH. While the specific term "IP20-amide" did not yield a known molecule in scientific literature, the principles of target validation are universal. FAAH inhibitors serve as an excellent and well-documented example within the broader class of amide-related therapeutics.

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1][2] Inhibition of FAAH leads to an accumulation of AEA, which then exerts various cellular effects, including modulation of cell proliferation, apoptosis, and inflammation, primarily through cannabinoid receptors (CB1 and CB2).[3][4] This guide will compare the cellular outcomes of pharmacological FAAH inhibition with those of genetic FAAH knockdown using techniques like siRNA.

Quantitative Data Comparison: FAAH Inhibition vs. Genetic Knockdown

The following tables summarize the comparative effects of FAAH inhibitors and FAAH knockdown on key cellular processes in different cell lines.

Table 1: Effects on Cell Viability and Proliferation

Treatment Cell Line Assay Observed Effect Reference
FAAH Inhibitor (URB597) Human Keratinocytes (NHK)Neutral Red AssayNo significant effect up to 1 µM; reduction in viability at 5 µM.[5]
Breast Cancer (MDA-MB-231)MTT AssayDose-dependent decrease in cell viability.
Non-Small Cell Lung Cancer (H460)Proliferation AssaySignificant reduction in EGF-induced proliferation (in combination with Met-F-AEA).
FAAH siRNA Knockdown Non-Small Cell Lung Cancer (H460)Cell Growth AssayIncreased sensitivity to Met-F-AEA, leading to inhibited cell growth.
BV2 Microglial Cells-No significant change in cell viability.
Squamous Carcinoma (A431)-Downregulation of proliferative capacity.

Table 2: Effects on Apoptosis

Treatment Cell Line Assay Observed Effect Reference
FAAH Inhibitor (URB597) Breast Cancer CellsApoptosis AssayInduction of apoptosis.
Non-Small Cell Lung Cancer (H460)Western Blot (Caspase-9, PARP)Activation of caspase-9 and PARP, leading to apoptosis (in combination with Met-F-AEA).
Cerebellar Granule NeuronsMTT AssayDecrease in cellular viability, suggesting cell death.
FAAH siRNA Knockdown Lung Cancer Cells (A549)-Mimicked the anti-invasive action of FAAH inhibitors.
Prostate Carcinoma CellsInvasion AssayInhibition of invasion.

Table 3: Effects on Signaling Pathways

Treatment Cell Line Signaling Molecule Observed Effect Reference
FAAH Inhibitor (URB597) Non-Small Cell Lung Cancer (H460)p-AKT, p-ERKReduced expression levels (in combination with Met-F-AEA).
Squamous Carcinoma (A431)AKT, STAT3Dampening of these signaling pathways.
FAAH siRNA Knockdown Non-Small Cell Lung Cancer (H460)p-AKT, p-ERKReduced expression levels when combined with Met-F-AEA treatment.
BV2 Microglial CellsPro-inflammatory genes (COX-2, IL-1β, MCP1)Suppressed expression.
BV2 Microglial CellsAnti-inflammatory moleculesEnhanced expression.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of FAAH inhibitors on cell viability.

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest (e.g., breast cancer cell line MDA-MB-231)

  • Complete culture medium

  • FAAH inhibitor (e.g., URB597)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a CO2 incubator until the cells adhere and reach about 60-80% confluency.

  • Prepare serial dilutions of the FAAH inhibitor in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted FAAH inhibitor to the respective wells. Include vehicle-only wells as a control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Mix gently by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.

siRNA-mediated Knockdown of FAAH

This protocol describes how to genetically knockdown FAAH expression using small interfering RNA (siRNA).

Principle: siRNAs are short, double-stranded RNA molecules that can be introduced into cells to target and degrade specific messenger RNA (mRNA) molecules, thereby preventing the synthesis of the target protein.

Materials:

  • Cells of interest (e.g., H460 lung cancer cells)

  • Complete culture medium (antibiotic-free for transfection)

  • FAAH-specific siRNA duplexes

  • Negative control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or similar serum-free medium

  • 6-well plates

Procedure:

  • One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete medium.

  • Incubate at 37°C in a CO2 incubator until cells are 60-80% confluent.

  • For each well to be transfected, prepare the following:

    • Solution A: Dilute 75 pmol of FAAH siRNA or control siRNA into 100 µL of serum-free medium.

    • Solution B: Dilute the transfection reagent according to the manufacturer's instructions in 100 µL of serum-free medium.

  • Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.

  • Wash the cells once with serum-free medium.

  • Add 0.8 mL of serum-free medium to the siRNA-transfection reagent complex.

  • Aspirate the medium from the cells and add the 1 mL of the final siRNA-transfection reagent mixture to each well.

  • Incubate the cells for 5-6 hours at 37°C.

  • Replace the transfection medium with fresh, complete culture medium.

  • Incubate for an additional 24-72 hours before proceeding with downstream assays (e.g., Western blot to confirm knockdown, or cell-based assays to assess phenotype).

Western Blot Analysis for Protein Expression

This protocol is for detecting the levels of FAAH and other proteins of interest.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-FAAH, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from cells treated with FAAH inhibitor or transfected with FAAH siRNA.

  • Determine the protein concentration of each lysate using a protein quantification assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

  • Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins from the gel to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply the chemiluminescent substrate to the membrane.

  • Capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key concepts and processes involved in this comparative study.

FAAH_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Anandamide_out Anandamide (AEA) Anandamide_in Anandamide (AEA) Anandamide_out->Anandamide_in Uptake CB1_CB2 CB1/CB2 Receptors Signaling_Pathways Downstream Signaling (e.g., ↓Akt, ↓ERK) CB1_CB2->Signaling_Pathways FAAH FAAH Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid Hydrolysis Anandamide_in->CB1_CB2 Activation Anandamide_in->FAAH Substrate Cellular_Effects Cellular Effects (↓Proliferation, ↑Apoptosis) Signaling_Pathways->Cellular_Effects

Caption: FAAH/Anandamide Signaling Pathway.

Experimental_Workflow cluster_pharma Pharmacological Approach cluster_genetic Genetic Approach cluster_assays Downstream Assays start Start: Culture Cells of Interest treat_inhibitor Treat with FAAH Inhibitor (e.g., URB597) start->treat_inhibitor transfect_siRNA Transfect with FAAH siRNA start->transfect_siRNA viability_assay Cell Viability Assay (e.g., MTT) treat_inhibitor->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity) treat_inhibitor->apoptosis_assay western_blot Western Blot (FAAH, p-Akt, etc.) treat_inhibitor->western_blot transfect_siRNA->viability_assay transfect_siRNA->apoptosis_assay transfect_siRNA->western_blot end Compare Results & Validate Target viability_assay->end apoptosis_assay->end western_blot->end

Caption: Experimental Workflow for Comparison.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling IP20-Amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like IP20-amide are paramount for laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established guidelines for pharmacologically active and research-grade chemicals provide a clear framework for its safe management. This guide outlines the essential personal protective equipment (PPE), operational procedures, and disposal protocols for this compound, treating it as a potentially hazardous chemical to ensure the highest safety standards.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE based on general safety protocols for research chemicals.

Protection Level Equipment Purpose Guidance
Minimum PPE Lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1]Provides a baseline of protection for all laboratory work involving hazardous materials.[1]This level of PPE should be worn at all times when in the laboratory where this compound is handled.
Hand Protection Disposable nitrile gloves (double-gloving recommended).[1]Protects against incidental skin contact.[1]Gloves should be changed immediately if contaminated, and hands should be washed thoroughly.[1][2]
Eye and Face Protection Chemical splash goggles or a face shield.[1][3][4]Required when there is a risk of splashes or sprays of this compound solutions.[1][3]Safety glasses do not provide adequate protection against chemical splashes.[1]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessary.Protects against inhalation of aerosols or fine powders.The need for respiratory protection should be determined by a risk assessment, especially when handling the solid compound or creating solutions.
Body Protection Chemical-resistant apron or coveralls.[3][4]Provides additional protection against larger spills or splashes.Recommended when handling larger quantities of this compound or during procedures with a higher risk of exposure.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is essential for safety and maintaining the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dark, and well-ventilated area.[5]

  • Store in a designated and clearly labeled area, segregated from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

2. Preparation of Solutions:

  • All handling of solid this compound and preparation of stock solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Use appropriate glassware and equipment, ensuring it is clean and dry.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

3. Working Concentrations:

  • When diluting to working concentrations, continue to wear the minimum required PPE.

  • Clearly label all solutions with the chemical name, concentration, date, and your initials.

Disposal Plan: Managing this compound Waste

All waste containing this compound must be treated as hazardous chemical waste.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[6]

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder, contaminated weighing papers, and disposable labware (e.g., pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.[7] The label should read "Hazardous Waste" and the full chemical name "this compound".[6]

  • Liquid Waste: Collect all solutions containing this compound, including experimental waste and solvent rinses, in a separate, sealed, and appropriately labeled hazardous waste container.[7]

  • Sharps Waste: Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.

2. Container Management:

  • Ensure all waste containers are kept securely closed when not in use.

  • Store waste containers in a designated hazardous waste accumulation area, away from general laboratory traffic.

3. Decontamination:

  • All non-disposable glassware and equipment that has come into contact with this compound must be decontaminated.

  • Rinse the equipment with a suitable solvent to dissolve any residual compound. This rinsate must be collected as hazardous liquid waste.[7]

  • After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water.

4. Final Disposal:

  • Arrange for the pickup and disposal of all this compound hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal, incorporating all necessary safety precautions.

IP20_Amide_Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Waste Management & Disposal receive Receive Compound inspect Inspect Container receive->inspect store Store in Cool, Dark, Ventilated Area inspect->store ppe Don Appropriate PPE store->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood prepare_stock Prepare Stock Solution fume_hood->prepare_stock prepare_working Prepare Working Dilutions prepare_stock->prepare_working experiment Conduct Experiment prepare_working->experiment segregate_waste Segregate Hazardous Waste (Solid, Liquid, Sharps) experiment->segregate_waste decontaminate Decontaminate Glassware segregate_waste->decontaminate collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate ehs_disposal Dispose via EHS/Contractor collect_rinsate->ehs_disposal

This compound Handling and Disposal Workflow

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。